PF-9184
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGACSWBJQLLJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PF-9184, a Potent and Selective mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9184 is a potent and selective small molecule inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, in vitro and cellular activity, and its position within the broader prostaglandin synthesis pathway. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and drug development efforts in the field of inflammation.
Introduction
Prostaglandin E2 (PGE2) is a lipid mediator that plays a central role in the pathophysiology of inflammation, pain, fever, and various cancers.[1] The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. The final and rate-limiting step in the production of inflammatory PGE2 is the isomerization of PGH2 to PGE2, catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1).[1]
The expression of mPGES-1 is low in most tissues under normal physiological conditions but is significantly upregulated by pro-inflammatory stimuli such as cytokines (e.g., IL-1β, TNF-α) and lipopolysaccharide (LPS), often in concert with COX-2.[1][2] This inducible nature makes mPGES-1 an attractive therapeutic target for the development of anti-inflammatory drugs with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which can be associated with gastrointestinal and cardiovascular side effects.[2]
This compound has been identified as a potent and highly selective inhibitor of human mPGES-1.[1][3] This guide details its mechanism of action, providing a technical resource for researchers in the field.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This compound exerts its pharmacological effect by directly inhibiting the catalytic activity of mPGES-1, thereby blocking the conversion of PGH2 to PGE2.[1][3] This selective inhibition of PGE2 synthesis is the core of its anti-inflammatory potential.
Prostaglandin E2 Synthesis Pathway
The synthesis of PGE2 is a critical component of the inflammatory response. The pathway is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes (COX-1 and COX-2) to form the unstable intermediate PGH2. PGH2 serves as a substrate for various terminal synthases, leading to the production of different prostaglandins. mPGES-1 specifically catalyzes the conversion of PGH2 to PGE2.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Assay | Target | IC50 (nM) | Reference |
| Recombinant Enzyme Assay | Human mPGES-1 | 16.5 | [1][3] |
| Recombinant Enzyme Assay | Rat mPGES-1 | 1080 |
Table 1: In Vitro Inhibitory Activity of this compound against mPGES-1.
| Cell-Based Assay | Stimulus | IC50 (µM) | Reference |
| IL-1β-stimulated Fibroblasts | IL-1β | 0.4 - 5 | [1] |
| LPS-treated Human Whole Blood | LPS | 0.4 - 5 | [1] |
Table 2: Cellular Inhibitory Activity of this compound on PGE2 Synthesis.
| Enzyme | Selectivity (Fold) | Reference |
| COX-1 | > 6,500 | [1][3] |
| COX-2 | > 6,500 | [1][3] |
Table 3: Selectivity of this compound for mPGES-1 over COX Enzymes.
Detailed Experimental Protocols
Recombinant Human mPGES-1 Inhibition Assay
This protocol describes the determination of the in vitro inhibitory activity of this compound against recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
PGH2 (substrate)
-
Reduced glutathione (B108866) (GSH)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
This compound (test compound)
-
Stop solution (e.g., a solution of FeCl2 to reduce unreacted PGH2)
-
PGE2 standard
-
Enzyme immunoassay (EIA) kit for PGE2 detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSH, and recombinant human mPGES-1.
-
Add this compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).
-
Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Allow the reaction to proceed for a defined period (e.g., 60 seconds).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for PGE2 Synthesis
This protocol describes a cellular assay to evaluate the inhibitory effect of this compound on PGE2 production in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
RPMI 1640 medium
-
Centrifuge
-
PGE2 EIA kit
Procedure:
-
Dilute fresh human whole blood with RPMI 1640 medium.
-
Add this compound at various concentrations to the diluted blood.
-
Stimulate the blood with LPS (e.g., 100 µg/mL) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 synthesis.
-
Incubate the samples for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, centrifuge the samples to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of PGE2 in the plasma using a competitive EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocol.
Signaling Pathways
Upstream Regulation of mPGES-1 Expression
The expression of the gene encoding mPGES-1 (PTGES) is induced by various pro-inflammatory stimuli. This regulation is a key aspect of its role in inflammation.
Downstream Signaling of PGE2
PGE2 produced by mPGES-1 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways and mediate a wide range of physiological and pathological responses.
In Vivo and Pharmacokinetic Data
As of the current date, publicly available data on the in vivo efficacy and pharmacokinetic profile of this compound is limited. Further studies are required to fully characterize its therapeutic potential in animal models of inflammation and to assess its drug-like properties.
Conclusion
This compound is a potent and selective inhibitor of mPGES-1, a key enzyme in the biosynthesis of the pro-inflammatory mediator PGE2. Its mechanism of action involves the direct inhibition of mPGES-1, leading to a reduction in PGE2 levels in inflammatory settings. The high selectivity of this compound for mPGES-1 over COX enzymes suggests a potential for a favorable safety profile. The information and protocols provided in this technical guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of targeting mPGES-1 for the treatment of inflammatory diseases.
References
PF-9184: A Technical Guide to a Potent and Selective mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9184 is a potent and highly selective small molecule inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and in vitro efficacy. Detailed summaries of experimental data are presented in tabular format, and relevant signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, pain, and drug discovery.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is catalyzed by three terminal enzymes, one of which is microsomal prostaglandin E synthase-1 (mPGES-1). The expression of mPGES-1 is induced by pro-inflammatory stimuli, making it an attractive therapeutic target for the development of novel anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This compound has emerged as a potent and selective inhibitor of human mPGES-1, offering a valuable tool for studying the role of this enzyme in health and disease.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1221971-47-6 | |
| Molecular Formula | C21H14Cl2N2O4S | |
| Molecular Weight | 461.3 g/mol | |
| Formal Name | N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | |
| Appearance | Solid | |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml |
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of mPGES-1. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2), a product of COX enzymes, into PGE2. By blocking this step, this compound effectively reduces the production of PGE2, a key mediator of inflammation, pain, and fever. A diagram of the signaling pathway is presented in Figure 1.
In Vitro Efficacy and Selectivity
This compound has been demonstrated to be a potent inhibitor of human mPGES-1 with high selectivity over other enzymes in the prostaglandin synthesis pathway, particularly COX-1 and COX-2. This selectivity is a key advantage, as it suggests a reduced risk of the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors. A summary of the in vitro inhibitory activities of this compound is provided in Table 2.
| Assay | Target/Cell Type | IC50 | Selectivity | Reference |
| Enzyme Inhibition Assay | Recombinant Human mPGES-1 | 16.5 nM | - | |
| Enzyme Inhibition Assay | Recombinant Rat mPGES-1 | 1080 nM | - | |
| PGE2 Synthesis Assay | IL-1β-stimulated Fibroblasts | 0.4 - 5 µM | - | |
| PGE2 Synthesis Assay | LPS-treated Human Whole Blood | 0.5 - 5 µM | - | |
| Enzyme Inhibition Assay | COX-1 | > 100 µM | > 6,500-fold vs. mPGES-1 | |
| Enzyme Inhibition Assay | COX-2 | > 100 µM | > 6,500-fold vs. mPGES-1 | |
| Cell-based Prostanoid Assay | IL-1β-stimulated Fetal Fibroblasts | - | > 238-fold vs. COXs |
Experimental Protocols
While the complete detailed experimental protocols for the following assays are proprietary and not fully available in the public domain, this section provides a generalized overview based on standard biochemical and cell-based assay methodologies.
mPGES-1 Enzyme Inhibition Assay
This assay assesses the direct inhibitory effect of this compound on the enzymatic activity of recombinant human mPGES-1.
Methodology Overview:
-
Enzyme and Inhibitor Preparation: Recombinant human mPGES-1 is prepared. A series of dilutions of this compound are made in a suitable buffer.
-
Reaction Initiation: The enzyme is pre-incubated with this compound or vehicle control for a specified period. The reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: The enzymatic reaction is allowed to proceed for a defined time and then terminated, often by the addition of a stop solution (e.g., a solution containing a denaturing agent or a pH-altering substance).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PGE2 Synthesis Assay (IL-1β-stimulated Fibroblasts or LPS-treated Whole Blood)
This assay evaluates the ability of this compound to inhibit PGE2 production in a more physiologically relevant cellular context.
Methodology Overview:
-
Cell Culture and Stimulation: Human fibroblasts are cultured and stimulated with interleukin-1β (IL-1β) to induce the expression of mPGES-1 and COX-2. Alternatively, fresh human whole blood is treated with lipopolysaccharide (LPS) to induce a similar inflammatory response.
-
Compound Treatment: The stimulated cells or whole blood are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cultures are incubated for a specific duration to allow for PGE2 synthesis and release into the cell culture supernatant or plasma.
-
Sample Collection: The cell culture supernatant or plasma is collected.
-
PGE2 Measurement: The concentration of PGE2 in the collected samples is measured using a validated method, such as ELISA or LC-MS.
-
IC50 Calculation: The IC50 value, representing the concentration of this compound that causes a 50% reduction in PGE2 synthesis, is determined.
In Vivo Studies and Clinical Trials
As of the current date, there is no publicly available information on in vivo studies or clinical trials specifically investigating the compound this compound. The available data is limited to in vitro characterization.
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of human mPGES-1. Its ability to effectively block PGE2 synthesis in vitro, coupled with its high selectivity over COX enzymes, makes it a valuable research tool for elucidating the role of mPGES-1 in various physiological and pathological processes. While further in vivo and clinical studies are necessary to determine its therapeutic potential, the preclinical data on this compound highlight the promise of targeting mPGES-1 for the development of novel anti-inflammatory therapies. This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging this compound in their studies.
The Discovery of PF-9184: A Potent and Selective mPGES-1 Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is catalyzed by three terminal enzymes, with microsomal prostaglandin E synthase-1 (mPGES-1) being the primary inducible isoform under pro-inflammatory conditions. This makes mPGES-1 a highly attractive therapeutic target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This whitepaper details the discovery and preclinical characterization of PF-9184, a potent and highly selective inhibitor of human mPGES-1. We provide a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction to mPGES-1 as a Therapeutic Target
The arachidonic acid cascade leads to the production of various prostanoids, including prostaglandins, which are involved in a wide range of physiological and pathological processes. While constitutive cyclooxygenase (COX-1) is responsible for homeostatic prostaglandin production, the inducible COX-2 enzyme is upregulated during inflammation, leading to a surge in pro-inflammatory prostaglandins, most notably PGE2.[1][2]
Targeting COX-2 has been a successful strategy for managing inflammation; however, this approach can be associated with cardiovascular and gastrointestinal side effects due to the broad inhibition of prostaglandin synthesis.[3] mPGES-1 acts downstream of COX-2, specifically catalyzing the conversion of PGH2 to PGE2.[4] Its expression is induced by pro-inflammatory stimuli, such as interleukin-1β (IL-1β), in various cell types, including synovial fibroblasts from patients with rheumatoid arthritis.[1][4] The selective inhibition of mPGES-1 offers a more targeted approach to reducing inflammatory PGE2 levels while potentially sparing the production of other physiologically important prostanoids, thereby promising a better safety profile.[3]
The Discovery and In Vitro Characterization of this compound
This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of human mPGES-1. A member of the oxicam chemical series, this compound, also referred to as compound 13j with 3,4-dichloro substitution on the D ring, demonstrated high affinity and inhibitory activity against the human mPGES-1 enzyme.[1][3]
Quantitative In Vitro Activity
The inhibitory potency and selectivity of this compound were evaluated in a series of enzymatic and cell-based assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/System | Stimulus | This compound IC50 | Reference |
| Enzymatic Assay | Recombinant Human mPGES-1 | - | 16 nM (0.016 µM) | [1][3] |
| Cell-Based Assay | IL-1β-stimulated Fetal Fibroblasts | IL-1β | 420 nM (0.42 µM) | [3] |
| Cell-Based Assay | Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-1β | Data not available | [1][4] |
| Human Whole Blood (HWB) Assay | Endogenous mPGES-1 | - | ~5 µM | [3] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Selectivity Fold (over mPGES-1) | Reference |
| COX-1 | Cell-free enzymatic assay | > 238-fold | [3] |
| COX-2 | Cell-free enzymatic assay | > 238-fold | [3] |
| 6-keto-PGF1α production | IL-1β-stimulated fetal fibroblast cell assay | IC50 > 100 µM | [3] |
| PGF2α production | IL-1β-stimulated fetal fibroblast cell assay | IC50 > 100 µM | [3] |
| TXB2 production | IL-1β-stimulated fetal fibroblast cell assay | IC50 > 100 µM | [3] |
These data highlight the potent inhibition of human mPGES-1 by this compound in both enzymatic and cellular contexts. The compound also exhibits excellent selectivity against COX-1 and COX-2, as well as other prostanoid pathways. The weaker potency observed in the human whole blood assay is attributed to a high proportion of plasma protein binding.[3]
Experimental Protocols
This section provides an overview of the methodologies employed in the key in vitro experiments for the characterization of this compound.
Recombinant Human mPGES-1 Enzymatic Assay
Objective: To determine the direct inhibitory activity of this compound on the isolated human mPGES-1 enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli).
-
Reaction Mixture: The assay is typically performed in a buffer containing glutathione (B108866) (GSH), a necessary cofactor for mPGES-1 activity.
-
Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination and Detection: The reaction is stopped after a defined time, and the amount of PGE2 produced is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
IL-1β-Stimulated PGE2 Production in Human Synovial Fibroblasts
Objective: To evaluate the efficacy of this compound in a disease-relevant cellular model.
Methodology:
-
Cell Culture: Human synovial fibroblasts are isolated from patients with rheumatoid arthritis and cultured under standard conditions.
-
Cell Stimulation: The cells are stimulated with IL-1β to induce the expression of COX-2 and mPGES-1, leading to increased PGE2 production.[1][4]
-
Inhibitor Treatment: this compound is added to the cell cultures at various concentrations.
-
Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA.
-
Data Analysis: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of this compound.
Human Whole Blood (HWB) Assay
Objective: To assess the activity of this compound in a more physiologically relevant ex vivo system that includes plasma proteins and blood cells.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers.
-
Inhibitor Incubation: The blood is incubated with different concentrations of this compound.
-
Stimulation (Optional): In some protocols, a stimulus like lipopolysaccharide (LPS) may be used to induce a pro-inflammatory response. For unstimulated assays, the endogenous levels of mPGES-1 are very low.[4] To overcome this, a modified assay can be used where cells constitutively expressing mPGES-1 and COX-2 (e.g., 1483 cells) are added to the blood.[4]
-
PGE2 Measurement: After incubation, plasma is separated, and the PGE2 concentration is determined by LC-MS or ELISA.
-
Data Analysis: The inhibitory effect of this compound on PGE2 synthesis is calculated to determine the IC50 value.
Signaling Pathways
The induction of mPGES-1 and subsequent PGE2 production is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound.
The mPGES-1 Signaling Cascade
Pro-inflammatory stimuli, such as IL-1β and TNF-α, activate cell surface receptors, triggering a cascade of intracellular signaling events. This leads to the activation of transcription factors, including NF-κB and early growth response protein 1 (Egr-1), which in turn drive the expression of both COX-2 and mPGES-1.[2] The coordinated upregulation of these two enzymes results in a robust increase in PGE2 synthesis.
Caption: The mPGES-1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Discovery
The discovery of this compound followed a systematic workflow, from initial screening to detailed characterization.
Caption: A generalized workflow for the discovery and development of this compound.
In Vivo Evaluation (Status and Outlook)
While this compound demonstrates potent in vitro activity against human mPGES-1, a significant challenge for its preclinical development is its low potency against the rodent orthologs of the enzyme.[1][2] This species-specific difference has hampered the evaluation of this compound's efficacy in standard rodent models of inflammation, such as the rat air pouch model.[2]
Future in vivo studies would require the use of animal models that are more predictive of human response, such as knock-in mice expressing human mPGES-1. Such models would allow for a more accurate assessment of the therapeutic potential of this compound in treating inflammatory conditions. Further research is also needed to address the poor aqueous solubility and high plasma protein binding of this compound, which may limit its oral bioavailability and in vivo efficacy.[2]
Conclusion
This compound is a potent and highly selective inhibitor of human mPGES-1 that has been extensively characterized in a range of in vitro and ex vivo assays. Its discovery provides a valuable chemical tool for further investigating the role of mPGES-1 in inflammatory diseases and serves as a promising starting point for the development of a new class of anti-inflammatory drugs. Overcoming the challenges related to species selectivity and pharmacokinetic properties will be critical for the successful clinical translation of mPGES-1 inhibitors. This technical guide provides a comprehensive resource for researchers dedicated to advancing this important field of drug discovery.
References
- 1. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
Dual Focus Report: Unraveling the Biological Activities of PF-9184 (mPGES-1 Inhibitor) and PF-07248144 (KAT6A/B Inhibitor)
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the biological activities of two distinct therapeutic agents: PF-9184, a potent inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), and PF-07248144 (also known as Prifetrastat), a first-in-class inhibitor of the histone acetyltransferases KAT6A and KAT6B. Due to the potential for nomenclature ambiguity, this report addresses both compounds to ensure comprehensive coverage for the research community. Both molecules represent significant advances in their respective fields, targeting key nodes in inflammation and oncology. This document details their mechanisms of action, quantitative biological data, experimental protocols, and associated signaling pathways.
Part 1: this compound - A Selective mPGES-1 Inhibitor for Inflammatory Diseases
Mechanism of Action
This compound is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1)[1]. mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2[2][3]. The expression of mPGES-1 is induced by pro-inflammatory stimuli, and it is functionally coupled with cyclooxygenase-2 (COX-2) to drive the production of PGE2 at sites of inflammation[2][3]. By specifically targeting mPGES-1, this compound reduces the synthesis of PGE2, a key mediator of inflammation, pain, and fever, without affecting the production of other prostanoids that have important physiological functions[4]. This selectivity offers a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which can be associated with gastrointestinal and cardiovascular side effects.
Quantitative Biological Data
The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays.
| Parameter | Species | System | Value | Reference |
| IC50 | Human | Recombinant mPGES-1 | 16.5 nM | [1][2] |
| IC50 | Rat | Recombinant mPGES-1 | 1080 nM (1.08 µM) | [1] |
| Selectivity | Human | Recombinant Enzymes | >6,500-fold vs. COX-1/COX-2 | [2] |
| IC50 | Human | IL-1β-stimulated Fibroblasts (PGE2 synthesis) | 0.4 - 5 µM | [2] |
| IC50 | Human | LPS-treated Whole Blood (PGE2 synthesis) | 0.4 - 5 µM | [2] |
Signaling Pathway: Prostaglandin E2 Synthesis
This compound acts on a critical step in the arachidonic acid cascade, which leads to the production of various prostaglandins. The inhibition of mPGES-1 by this compound specifically blocks the final step in the synthesis of PGE2 from PGH2.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Human whole blood assays for inhibition of prostaglandin G/H synthases-1 and -2 using A23187 and lipopolysaccharide stimulation of thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) has emerged as a pivotal target for the development of next-generation anti-inflammatory and analgesic drugs. As the terminal enzyme in the inducible prostaglandin E2 (PGE2) biosynthesis pathway, its inhibition offers a more targeted approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, potentially mitigating their associated gastrointestinal and cardiovascular side effects. This technical guide provides a comprehensive overview of mPGES-1, its role in inflammatory signaling, and the landscape of inhibitory compounds. Detailed experimental protocols for key assays and a summary of inhibitors in clinical development are presented to support ongoing research and drug discovery efforts in this promising field.
Introduction: The Rationale for mPGES-1 Inhibition
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1][2] Its synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[3] While NSAIDs and coxibs effectively reduce inflammation by inhibiting COX enzymes, this broad inhibition can disrupt the production of other crucial prostanoids, leading to undesirable side effects.[4]
mPGES-1 is inducibly expressed in response to pro-inflammatory stimuli and is functionally coupled with COX-2 to specifically catalyze the conversion of PGH2 to PGE2.[3] This specific role in the inflammatory cascade makes mPGES-1 an attractive therapeutic target. By selectively inhibiting mPGES-1, the production of inflammatory PGE2 can be reduced without affecting the synthesis of other prostanoids that are important for physiological functions.[4]
The mPGES-1 Signaling Pathway
The biosynthesis of PGE2 is a well-defined pathway that is significantly upregulated during inflammation. The key steps are outlined below:
Caption: The Prostaglandin E2 (PGE2) Biosynthesis Pathway.
Quantitative Data on mPGES-1 Inhibitors
A diverse range of chemical scaffolds have been investigated for their ability to inhibit mPGES-1. The following tables summarize the in vitro and in cellulo potencies of representative compounds from various chemical classes.
Table 1: In Vitro Enzyme Inhibition Data for Selected mPGES-1 Inhibitors
| Compound Name/ID | Chemical Class | Human mPGES-1 IC50 (nM) | Species Specificity Notes | Reference |
| MF63 | Phenanthrene Imidazole | 1 | Low potency against rat and mouse mPGES-1 | [5] |
| Compound 44 | Phenanthrene Imidazole | 0.9 | --- | [5] |
| PF-9184 | Oxicam derivative | 16.5 | Low potency against rat mPGES-1 | |
| LY3023703 | 2-aminoimidazole | Potent (exact value not disclosed) | --- | [6] |
| Vipoglanstat (B10830976) (GS-248) | Not disclosed | 0.3 (in whole blood) | --- | [7] |
| GRC-27864 (Zaloglanstat) | Not disclosed | Potent (exact value not disclosed) | --- | [8] |
| Compound 17d | Benzimidazole | 8 | No inhibition against rat or mouse mPGES-1 | |
| PF-4693627 (Compound 26) | Benzoxazole | 3 | --- | |
| Compound 7s | Phenylsulfonyl hydrazide | 1.16 | --- | |
| MK-886 | Indole derivative | 1600 | Also a FLAP inhibitor |
Table 2: Cell-Based and Human Whole Blood Assay Data for Selected mPGES-1 Inhibitors
| Compound Name/ID | Assay Type | Cell Line / System | Stimulus | IC50 / EC50 (µM) | Reference |
| MF63 | Cell-based | A549 | IL-1β | 0.42 | |
| MF63 | Human Whole Blood | --- | LPS | 1.3 | |
| Compound 44 | Human Whole Blood | --- | LPS | 0.14 | [5] |
| This compound | Cell-based | Fetal Fibroblast | IL-1β | ~0.5 (serum-free) | |
| This compound | Human Whole Blood | --- | LPS | ~5 | |
| LY3023703 | Human Whole Blood | --- | LPS | >90% inhibition at 30mg dose | [6] |
| Vipoglanstat (GS-248) | Human Whole Blood | --- | LPS | Complete inhibition at ≥40mg dose | [7] |
| Compound 17d | Cell-based | A549 | IL-1β | 0.016 | |
| Compound 17d | Human Whole Blood | --- | LPS | 0.25 | |
| Licofelone | Cell-based | A549 | IL-1β | < 1 |
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of mPGES-1 inhibitors. The following sections provide step-by-step methodologies for key in vitro and cell-based assays.
Recombinant Human mPGES-1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed in and purified from a suitable expression system (e.g., E. coli). The purified enzyme is stored at -80°C in a suitable buffer.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5) containing a reducing agent, typically 2.5 mM glutathione (B108866) (GSH), which is essential for mPGES-1 activity.
-
Compound Pre-incubation: Serially dilute test compounds in DMSO and add to the wells of a 96-well plate. Add the purified mPGES-1 enzyme to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2), to each well. The final concentration of PGH2 is typically in the low micromolar range.
-
Reaction Termination: Allow the reaction to proceed for a short, defined period (e.g., 60 seconds) at a controlled temperature (e.g., 4°C or room temperature). Terminate the reaction by adding a stop solution, such as a solution containing a reducing agent like stannous chloride (SnCl2) or a metal salt like ferric chloride (FeCl2), which rapidly degrades any remaining PGH2.
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for a typical mPGES-1 enzyme inhibition assay.
IL-1β-Stimulated Cellular Assay for PGE2 Inhibition in A549 Cells
This cell-based assay measures the ability of a compound to inhibit PGE2 production in a cellular context where mPGES-1 expression is induced by an inflammatory stimulus.
Methodology:
-
Cell Culture: Culture human lung carcinoma A549 cells in appropriate medium (e.g., DMEM with 10% FBS) until they reach a suitable confluency in 96-well plates.
-
Serum Starvation: To reduce basal PGE2 production, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Cellular Stimulation: Stimulate the cells with a pro-inflammatory agent, typically interleukin-1 beta (IL-1β) at a concentration of approximately 1 ng/mL, to induce the expression of COX-2 and mPGES-1.
-
Incubation: Incubate the cells for an extended period (e.g., 24 hours) to allow for the synthesis and release of PGE2 into the culture medium.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a validated ELISA kit.
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the IL-1β-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
LPS-Stimulated Human Whole Blood Assay for PGE2 Inhibition
This ex vivo assay provides a more physiologically relevant system for evaluating the efficacy of mPGES-1 inhibitors in the presence of plasma proteins and other blood components.
Methodology:
-
Blood Collection: Draw fresh human whole blood from healthy volunteers into heparinized tubes.
-
Compound Incubation: Aliquot the whole blood into 96-well plates and incubate with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Induce PGE2 production by stimulating the blood with a pro-inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1-10 µg/mL.
-
Incubation: Incubate the blood for an extended period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Plasma Separation: After incubation, centrifuge the plates to separate the plasma from the blood cells.
-
PGE2 Quantification: Carefully collect the plasma and measure the concentration of PGE2 using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Determine the percent inhibition of LPS-induced PGE2 production for each compound concentration and calculate the IC50 value.
Caption: Workflow for a human whole blood assay for PGE2 inhibition.
Clinical Development of mPGES-1 Inhibitors
Several mPGES-1 inhibitors have advanced into clinical trials, demonstrating the therapeutic potential of this target. The following table provides a summary of key clinical-stage compounds.
Table 3: Summary of mPGES-1 Inhibitors in Clinical Development
| Compound Name | Sponsoring Company | Highest Phase of Development | Therapeutic Area(s) | Key Clinical Findings and Status |
| Vipoglanstat (GS-248) | Gesynta Pharma | Phase 2 | Endometriosis, Systemic Sclerosis-related Raynaud's Phenomenon | A Phase 2 trial in endometriosis is ongoing.[7][9][10] A Phase 2 trial in Raynaud's phenomenon did not meet its primary endpoint, although the drug was well-tolerated and showed target engagement.[1][11] |
| GRC-27864 (Zaloglanstat) | Glenmark Pharmaceuticals | Phase 2 | Osteoarthritis Pain | A Phase 2b dose-ranging study in patients with moderate osteoarthritic pain was initiated.[8] Single and multiple ascending dose Phase 1 studies showed the compound to be well-tolerated.[2] The results of the Phase 2 trial are not publicly available.[12] |
| LY3023703 | Eli Lilly | Phase 1 | Inflammatory Pain | Demonstrated potent inhibition of PGE2 synthesis in a Phase 1 study.[6] Development was discontinued (B1498344) due to transient elevations in serum aminotransferases, indicating potential liver toxicity.[6][13] |
Conclusion and Future Directions
The selective inhibition of mPGES-1 represents a highly promising strategy for the treatment of a wide range of inflammatory conditions. The field has seen significant progress with the identification of potent and selective inhibitors from diverse chemical classes and the advancement of several candidates into clinical trials. While challenges such as species-specific differences in inhibitor potency and off-target effects have been encountered, the continued exploration of novel chemical matter and a deeper understanding of the structural biology of mPGES-1 will undoubtedly fuel the development of safe and effective therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.
References
- 1. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic comparison of LY3023703, a novel microsomal prostaglandin e synthase 1 inhibitor, with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Glenmark Initiates Phase IIb Dose Range Finding Study for Novel Molecule GRC 27864 [prnewswire.com]
- 9. Gesynta [gesynta.se]
- 10. Gesynta Pharma receives UK approval for a Phase 2 trial of vipoglanstat in endometriosis - HealthCap [healthcap.eu]
- 11. A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Dichotomous Role of Prostaglandin E2 in Inflammation: A Technical Guide for Researchers
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a potent lipid mediator that plays a complex and often paradoxical role in the inflammatory response. While classically recognized as a key driver of acute inflammation, characterized by vasodilation, increased vascular permeability, and pain sensitization, emerging evidence highlights its critical functions in the resolution of inflammation and tissue repair. This technical guide provides an in-depth exploration of the synthesis, signaling pathways, and multifaceted immunomodulatory effects of PGE2. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of targeting the PGE2 pathway.
Introduction
Inflammation is a fundamental protective response to infection or tissue injury, aimed at eliminating noxious stimuli and initiating the healing process. This intricate biological cascade is tightly regulated by a diverse array of signaling molecules, among which the eicosanoid prostaglandin E2 (PGE2) holds a pivotal position. Synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, PGE2 exerts its pleiotropic effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2] The differential expression of these receptors on various immune and non-immune cells, coupled with their divergent downstream signaling cascades, underpins the context-dependent and often opposing actions of PGE2 in inflammation.[3][4]
This guide will dissect the dual nature of PGE2, exploring its pro-inflammatory activities in the early stages of inflammation and its subsequent switch towards anti-inflammatory and pro-resolving functions.[5][6] We will provide a detailed overview of the enzymatic machinery responsible for PGE2 biosynthesis and catabolism, the intricacies of EP receptor signaling, and the impact of PGE2 on the function of key innate and adaptive immune cells. Furthermore, this document includes structured quantitative data on PGE2's effects, detailed experimental protocols for its study, and visualizations of its signaling pathways to provide a robust framework for researchers investigating this critical inflammatory mediator.
PGE2 Synthesis and Metabolism
The production of PGE2 is a tightly regulated enzymatic process that is rapidly induced in response to inflammatory stimuli.[7]
2.1. Biosynthesis Pathway
The synthesis of PGE2 begins with the liberation of arachidonic acid (AA) from membrane phospholipids (B1166683) by phospholipase A2 (PLA2).[1][8] AA is then sequentially converted to prostaglandin H2 (PGH2) by the cyclooxygenase enzymes, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[8][9] Finally, PGH2 is isomerized to PGE2 by one of three terminal prostaglandin E synthases (PGES):
-
Microsomal prostaglandin E synthase-1 (mPGES-1): An inducible enzyme functionally coupled with COX-2, representing the primary source of PGE2 during inflammation.[1][10]
-
Microsomal prostaglandin E synthase-2 (mPGES-2): A constitutively expressed enzyme.[8]
-
Cytosolic prostaglandin E synthase (cPGES): Also constitutively expressed.[8]
References
- 1. The modulatory effects of prostaglandin-E on cytokine production by human peripheral blood mononuclear cells are independent of the prostaglandin subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.elabscience.com [file.elabscience.com]
- 4. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Regulation of Immune Responses by Prostaglandin E2 | Semantic Scholar [semanticscholar.org]
A Technical Guide to the KAT6A Inhibitor PF-07248144
Disclaimer: Initial inquiries regarding PF-9184 (CAS number 1221971-47-6) revealed a misidentification. This compound is a selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This guide focuses on the lysine (B10760008) acetyltransferase 6A (KAT6A) inhibitor, PF-07248144, which aligns with the apparent therapeutic area of interest.
Introduction
PF-07248144 is a first-in-class, orally bioavailable, small molecule inhibitor that selectively targets lysine acetyltransferase 6A (KAT6A) and its close paralog, KAT6B. KAT6A is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene expression through the acetylation of histones, particularly H3K23.[1] Dysregulation of KAT6A activity, including gene amplification and overexpression, is implicated in the pathogenesis of various cancers, most notably estrogen receptor-positive (ER+) breast cancer.[2][3] In ER+ breast cancer, KAT6A amplification is observed in 10-15% of patients and is associated with a poorer clinical outcome.[2] By inhibiting KAT6A, PF-07248144 presents a novel therapeutic strategy to suppress the expression of oncogenes and impede tumor progression.[4][1]
Chemical Properties
| Property | Value |
| CAS Number | 2569008-99-5[5] |
| Molecular Formula | C₁₉H₁₈N₄O₅S[5] |
| Molecular Weight | 414.4 g/mol [5] |
| IUPAC Name | 2-methoxy-N-[4-methoxy-6-(1H-pyrazol-1-ylmethyl)-1,2-benzisoxazol-3-yl]-benzenesulfonamide[5] |
Mechanism of Action
PF-07248144 functions as a selective catalytic inhibitor of KAT6A and KAT6B.[4] KAT6A is a core component of a larger protein complex that includes bromodomain and PHD finger-containing protein 1 (BRPF1).[1] This complex is recruited to specific genomic loci, where KAT6A catalyzes the acetylation of lysine 23 on histone H3 (H3K23ac).[1] This acetylation event leads to a more relaxed chromatin structure, which facilitates the transcription of target genes.[1]
In the context of cancer, particularly ER+ breast cancer, the overexpression of KAT6A leads to aberrant acetylation and the subsequent expression of genes that drive cell proliferation and survival.[3] PF-07248144 inhibits the acetyltransferase activity of KAT6A, thereby preventing H3K23 acetylation.[6] This leads to a condensed chromatin state and the transcriptional repression of KAT6A target genes, including those involved in estrogen signaling and cell cycle progression.[2]
Signaling Pathway
The signaling pathway of KAT6A in cancer is complex and involves multiple downstream effectors. A key pathway implicated in gliomagenesis, and likely relevant in other cancers, involves the PI3K/AKT signaling cascade.[7]
Preclinical and Clinical Data
Table 1: Summary of Phase 1 Clinical Trial Data for PF-07248144 (NCT04606446) [6][8]
| Parameter | Monotherapy (Part 1A) | Combination with Fulvestrant (Part 1B) |
| Patient Population | Advanced/metastatic ER+/HER2- breast cancer, castration-resistant prostate cancer, non-small cell lung cancer | Advanced/metastatic ER+/HER2- breast cancer with progression after CDK4/6 inhibitor and endocrine therapy |
| Dose Levels Evaluated | 1-15 mg QD | 5 mg QD |
| Recommended Dose for Expansion | 5 mg QD | 5 mg QD |
| Pharmacodynamics | ≥70% H3K23Ac inhibition in PBMCs at ≥1 mg; >50% reduction in tumor H3K23Ac levels | Not explicitly stated, but efficacy suggests target engagement |
| Efficacy | 1/8 partial response in evaluable ER+/HER2- mBC patients | 2/4 partial responses in evaluable patients |
| Common Treatment-Related Adverse Events (≥20%) | Dysgeusia (72%), anemia (52%), neutropenia (48%), thrombocytopenia (31%), diarrhea (31%), decreased white blood cells (28%), fatigue (24%), increased AST (21%) | Data combined with monotherapy arm |
| Dose-Limiting Toxicities | Grade 3 neutropenia (at 2 mg and 8 mg) | Grade 3 neutropenia (at 5 mg) |
Table 2: Updated Phase 1/2 Clinical Trial Efficacy Data for PF-07248144 + Fulvestrant [2]
| Efficacy Endpoint | Value (n=43) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 37.2% | 23.0% - 53.3% |
| Clinical Benefit Rate | 55.8% | 39.9% - 70.9% |
| Median Progression-Free Survival | 10.7 months | 5.3 - 13.8 months |
Experimental Protocols
Detailed, step-by-step protocols for the preclinical evaluation of PF-07248144 are proprietary. However, based on the literature for KAT6A inhibitor development, the following are representative methodologies for key experiments.
1. In Vitro Histone Acetyltransferase (HAT) Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of KAT6A.
-
Principle: Recombinant KAT6A is incubated with a histone substrate and acetyl-CoA. The inhibitor's ability to block the transfer of the acetyl group to the histone is quantified.
-
Materials:
-
Recombinant human KAT6A enzyme
-
Histone H3 substrate
-
Acetyl-CoA
-
PF-07248144 or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., anti-H3K23ac antibody for ELISA or Western blot, or radioactive acetyl-CoA for a radiometric assay)
-
-
Procedure (ELISA-based):
-
Coat a 96-well plate with histone H3 substrate and incubate overnight at 4°C.
-
Wash the plate to remove unbound histones.
-
Prepare a reaction mixture containing assay buffer, recombinant KAT6A, and varying concentrations of PF-07248144.
-
Add acetyl-CoA to initiate the reaction and incubate at 30°C for 1 hour.
-
Wash the plate to stop the reaction.
-
Add a primary antibody specific for H3K23ac and incubate for 1 hour at room temperature.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
2. Cellular H3K23 Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to penetrate cells and inhibit KAT6A activity at its endogenous target.
-
Principle: Cancer cells are treated with the inhibitor, and the level of H3K23 acetylation is measured by Western blot.
-
Materials:
-
ER+ breast cancer cell line (e.g., ZR-75-1)
-
Cell culture medium and supplements
-
PF-07248144 or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K23ac, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of PF-07248144 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-H3K23ac antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of H3K23 acetylation.
-
3. In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
ER+ breast cancer cell line (e.g., ZR-75-1)
-
Matrigel
-
PF-07248144 formulated for oral administration
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer PF-07248144 or vehicle control orally, once daily, for a specified duration (e.g., 28 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies of H3K23ac levels).
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
-
Experimental and Drug Discovery Workflows
The development of a KAT6A inhibitor like PF-07248144 follows a structured workflow from initial discovery to clinical evaluation.
Conclusion
PF-07248144 is a promising, first-in-class KAT6A inhibitor with demonstrated clinical activity in heavily pretreated ER+/HER2- metastatic breast cancer. Its mechanism of action, which involves the epigenetic regulation of gene expression through the inhibition of histone acetylation, represents a novel approach to cancer therapy. Further clinical development, including the ongoing Phase 3 trial, will be crucial in defining the therapeutic potential of PF-07248144 and the broader utility of targeting KAT6A in oncology. This guide provides a comprehensive overview of the available technical information on PF-07248144 for the scientific and drug development community.
References
- 1. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. onclive.com [onclive.com]
- 3. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
PF-9184 Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The inhibitory activity and selectivity of this compound have been characterized through a series of in vitro assays. The quantitative data from these studies are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound against Prostaglandin Synthases
| Target Enzyme | IC50 (nM) | Selectivity vs. mPGES-1 | Assay Type | Species |
| mPGES-1 | 16.5 | - | Recombinant Enzyme | Human |
| COX-1 | >100,000 | >6,500-fold | Recombinant Enzyme | Human |
| COX-2 | >100,000 | >6,500-fold | Recombinant Enzyme | Human |
Data sourced from Mbalaviele et al., 2010.
Table 2: Cellular Activity of this compound in PGE2 Synthesis Assays
| Assay System | IC50 (µM) | Key Stimulant | Measured Endpoint |
| Human Whole Blood Assay | ~5 | Lipopolysaccharide (LPS) | PGE2 levels |
| IL-1β-Stimulated Fibroblasts | 0.4 - 5 | Interleukin-1β (IL-1β) | PGE2 levels |
Data sourced from Mbalaviele et al., 2010 and other supporting literature.[1][2][3]
Note: A broad-panel kinase selectivity screen for this compound is not publicly available at the time of this writing. The primary literature focuses on its high selectivity for mPGES-1 over COX-1 and COX-2.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting mPGES-1, the terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2) from prostaglandin H2 (PGH2). By inhibiting mPGES-1, this compound effectively blocks the production of PGE2, a key mediator of inflammation, pain, and fever, without affecting the production of other prostanoids regulated by cyclooxygenase (COX) enzymes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and established methodologies for similar assays.
Recombinant Human mPGES-1 Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Reaction Mixture: The assay is typically performed in a buffer containing a reducing agent, such as glutathione, which is essential for mPGES-1 activity.
-
Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the recombinant mPGES-1 enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
Reaction Termination: After a defined incubation period, the reaction is terminated, often by the addition of a stop solution (e.g., stannous chloride in ethanol).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.
Human Whole Blood Assay
This assay assesses the ability of this compound to inhibit PGE2 synthesis in a more physiologically relevant matrix.
Methodology:
-
Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Inhibitor Treatment: Aliquots of whole blood are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: The blood is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent PGE2 production.
-
Incubation: The samples are incubated for a specified period (e.g., 24 hours) at 37°C.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Measurement: The concentration of PGE2 in the plasma is determined by ELISA or LC-MS.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of this compound.
IL-1β-Stimulated Fibroblast Assay
This cell-based assay evaluates the potency of this compound in a cellular context relevant to inflammatory diseases like rheumatoid arthritis.
Methodology:
-
Cell Culture: Human fibroblasts (e.g., synovial fibroblasts) are cultured in appropriate media.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Inhibitor Pre-treatment: The cell culture medium is replaced with fresh medium containing different concentrations of this compound, and the cells are pre-incubated.
-
Stimulation: The cells are then stimulated with Interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1, leading to PGE2 synthesis.
-
Incubation: The plates are incubated for a set duration (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Analysis: The concentration of PGE2 in the supernatant is measured using a suitable method like ELISA.
-
IC50 Determination: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.
Selectivity Logic
The high selectivity of this compound for mPGES-1 over COX-1 and COX-2 is a key feature that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This selectivity is crucial for potentially avoiding the gastrointestinal and cardiovascular side effects associated with COX inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of mPGES-1, demonstrating significant advantages over non-selective and COX-2 selective inhibitors in preclinical models. Its ability to specifically block the production of the pro-inflammatory mediator PGE2, while sparing the synthesis of other prostanoids, underscores its potential as a targeted anti-inflammatory therapeutic agent. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of inflammation and pain. Further investigation into its broader selectivity profile would be beneficial for a complete understanding of its pharmacological properties.
References
Preclinical Profile of PF-9184: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9184 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme that plays a critical role in the inflammatory cascade. As the terminal enzyme in the production of prostaglandin E2 (PGE2), mPGES-1 represents a key therapeutic target for inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro activity, selectivity, and cellular effects. While extensive in vivo efficacy, pharmacokinetic, and toxicology data are not publicly available in detail, this guide summarizes the existing information and provides a framework for understanding the preclinical profile of this compound.
Core Data Summary
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of human mPGES-1. The primary mechanism of action is the specific blockade of the conversion of PGH2 to PGE2.
| Parameter | Value | Species | Reference |
| IC50 (mPGES-1) | 16.5 nM | Human | [1] |
| IC50 (mPGES-1) | 1080 nM | Rat | N/A |
Selectivity Profile
A key attribute of this compound is its high selectivity for mPGES-1 over the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This selectivity is crucial as it suggests a reduced risk of the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
| Enzyme | Selectivity Fold (over mPGES-1) | Reference |
| COX-1 | >6,500 | [1] |
| COX-2 | >6,500 | [1] |
Cellular Activity
This compound effectively inhibits PGE2 synthesis in cellular systems, demonstrating its ability to engage its target in a more complex biological environment.
| Assay | Cell Type | Stimulant | IC50 | Reference |
| PGE2 Synthesis Inhibition | IL-1β-stimulated fetal fibroblasts | IL-1β | 0.42 µM | [1] |
| PGE2 Synthesis Inhibition | LPS-treated human whole blood | LPS | ~5 µM | [1] |
It is noted that the reduced potency in the human whole blood assay is attributed to high plasma protein binding[1].
Signaling Pathway
The primary signaling pathway affected by this compound is the arachidonic acid cascade, specifically the terminal step of PGE2 synthesis.
Caption: this compound selectively inhibits mPGES-1, blocking PGE2 production.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely experimental workflows.
mPGES-1 Enzyme Inhibition Assay Workflow
Caption: Workflow for determining the in vitro inhibition of mPGES-1 by this compound.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human mPGES-1 is prepared and purified. The substrate, PGH2, is synthesized or obtained commercially.
-
Assay Reaction: The assay is typically performed in a buffer containing a reducing agent, such as glutathione (B108866) (GSH), which is a necessary cofactor for mPGES-1 activity.
-
Incubation: Various concentrations of this compound are pre-incubated with the mPGES-1 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of PGH2.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a solution that denatures the enzyme.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based PGE2 Synthesis Assay Workflow
Caption: Workflow for assessing this compound's inhibition of cellular PGE2 synthesis.
Methodology:
-
Cell Culture: A relevant cell line, such as human synovial fibroblasts, is cultured under standard conditions.
-
Compound Incubation: Cells are pre-treated with various concentrations of this compound for a specified duration.
-
Inflammatory Stimulation: An inflammatory stimulus, such as interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS), is added to the cell culture to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.
-
Sample Collection: After a further incubation period, the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is measured using a sensitive and specific immunoassay or chromatographic method.
-
Data Analysis: The inhibitory effect of this compound on PGE2 synthesis is calculated, and the IC50 value is determined.
Discussion and Future Directions
The available preclinical data strongly support this compound as a potent and highly selective inhibitor of mPGES-1. Its ability to block PGE2 production in cellular models of inflammation further validates its potential as a therapeutic agent. The high selectivity over COX enzymes is a particularly promising feature, suggesting a favorable safety profile compared to traditional NSAIDs.
However, a comprehensive understanding of the preclinical profile of this compound is limited by the lack of publicly available data on its in vivo efficacy, pharmacokinetics, and toxicology. To advance the development of this compound or similar mPGES-1 inhibitors, further studies are essential in the following areas:
-
In Vivo Efficacy: Evaluation in relevant animal models of inflammatory diseases (e.g., arthritis, pain models) is necessary to demonstrate therapeutic efficacy.
-
Pharmacokinetics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is required to understand its disposition in the body and to establish a dosing regimen. The high plasma protein binding observed in vitro warrants further investigation into its impact on in vivo free drug concentrations and efficacy.
-
Toxicology: Comprehensive safety and toxicology studies are needed to identify any potential adverse effects and to establish a safe therapeutic window.
References
Methodological & Application
PF-9184 In Vitro Assay Protocols: A Detailed Guide for Researchers
Introduction
PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1] mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever. Due to its high selectivity for mPGES-1 over cyclooxygenase (COX) enzymes, this compound serves as a valuable research tool for investigating the specific roles of mPGES-1 in various physiological and pathological processes.[1] This document provides detailed application notes and protocols for in vitro assays designed to characterize the inhibitory activity of this compound.
Signaling Pathway of PGE2 Production and Inhibition by this compound
The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX enzymes. mPGES-1 subsequently isomerizes PGH2 to PGE2. This compound exerts its effect by specifically inhibiting mPGES-1, thereby blocking the final step in PGE2 synthesis.
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro systems. The following table summarizes key potency data.
| Assay Type | System | Stimulus | Measured Parameter | IC50/EC50 | Reference |
| Biochemical Assay | Recombinant Human mPGES-1 | - | PGE2 Production | 16.5 nM | [1] |
| Cell-Based Assay | IL-1β-stimulated Fibroblasts | IL-1β | PGE2 Production | 0.4 - 5 µM | |
| Cell-Based Assay | LPS-treated Human Whole Blood | LPS | PGE2 Production | 0.4 - 5 µM |
Experimental Protocols
Recombinant Human mPGES-1 Biochemical Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified mPGES-1.
Workflow Diagram:
Caption: Workflow for the mPGES-1 biochemical assay.
Materials:
-
Recombinant human mPGES-1
-
This compound
-
Prostaglandin H2 (PGH2)
-
Glutathione (GSH)
-
Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)
-
Reaction Stop Solution (e.g., 1 M SnCl2 in ethanol)
-
PGE2 ELISA Kit
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare the Recombinant human mPGES-1 solution in Assay Buffer containing GSH (typically 2.5 mM).
-
-
Pre-incubation:
-
To each well of a 96-well plate, add the diluted this compound or vehicle control.
-
Add the mPGES-1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding PGH2 (final concentration typically 1-5 µM) to each well.
-
Incubate for 1 minute at room temperature. The reaction time should be within the linear range of the enzyme activity.
-
-
Reaction Termination:
-
Stop the reaction by adding the Stop Solution to each well.
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of mPGES-1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Assay for PGE2 Production in A549 Cells
This assay measures the ability of this compound to inhibit PGE2 synthesis in a cellular context, typically following stimulation with a pro-inflammatory agent like Interleukin-1 beta (IL-1β).
Workflow Diagram:
Caption: Workflow for the A549 cell-based PGE2 assay.
Materials:
-
A549 cells (or other suitable cell line, e.g., human fibroblasts)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)
-
This compound
-
Interleukin-1 beta (IL-1β)
-
Phosphate-Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
Multi-well cell culture plates (e.g., 24- or 96-well)
Procedure:
-
Cell Seeding:
-
Seed A549 cells into multi-well plates at a density that allows for 80-90% confluency at the end of the experiment (e.g., 1 x 10^5 cells/well for a 24-well plate).[2]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in fresh, low-serum or serum-free cell culture medium.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Add IL-1β to each well to a final concentration of approximately 1 ng/mL to induce PGE2 production.
-
Incubate for 24 hours at 37°C.[3]
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a competitive PGE2 ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each this compound concentration compared to the IL-1β-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Human Whole Blood Assay
This ex vivo assay assesses the inhibitory effect of this compound on PGE2 production in a more physiologically relevant matrix.
Workflow Diagram:
Caption: Workflow for the human whole blood PGE2 assay.
Materials:
-
Freshly drawn human whole blood (anticoagulant, e.g., heparin)
-
This compound
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA Kit or LC-MS/MS system
-
Sterile tubes
Procedure:
-
Blood Collection and Preparation:
-
Collect fresh human whole blood from healthy volunteers into tubes containing an anticoagulant.
-
Use the blood within 2 hours of collection.
-
-
Assay Setup:
-
Aliquot the whole blood into sterile tubes.
-
Add this compound at various concentrations or vehicle control.
-
-
Stimulation:
-
Add LPS to a final concentration of 10 µg/mL to induce PGE2 production.[4]
-
Gently mix the contents of the tubes.
-
-
Incubation:
-
Incubate the tubes for 24 hours at 37°C.[4]
-
-
Plasma Separation:
-
After incubation, centrifuge the tubes to separate the plasma from the blood cells.
-
-
PGE2 Quantification:
-
Carefully collect the plasma and measure the PGE2 concentration using a suitable method such as a competitive ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Determine the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value from the concentration-response curve.
-
Disclaimer: These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. It is recommended to optimize assay conditions for specific experimental setups.
References
- 1. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-9184 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] This enzyme is a key player in the inflammatory cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[3][4] Elevated levels of PGE2 are associated with various pathological conditions, including inflammation, pain, and cancer.[4][5][6] this compound's high selectivity for mPGES-1 over cyclooxygenase (COX) enzymes makes it a valuable research tool for dissecting the specific roles of PGE2 in cellular processes and a potential therapeutic agent with a more targeted anti-inflammatory profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][6]
These application notes provide detailed protocols for the use of this compound in a variety of in vitro cell culture applications, including the preparation of stock solutions, assessment of its inhibitory effect on PGE2 production, and evaluation of its impact on cell viability.
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of mPGES-1. This action blocks the terminal step in the inducible PGE2 synthesis pathway, leading to a significant reduction in PGE2 levels without directly affecting the activity of upstream COX enzymes or the production of other prostanoids.[2][7]
Figure 1. Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Species | Assay System | Reference |
| IC50 (mPGES-1) | 16.5 nM | Human | Recombinant enzyme | [1][2] |
| IC50 (PGE2 Synthesis) | 0.5 - 5 µM | Human | Serum-free cell and whole blood cultures | [1][2] |
| Selectivity | >6,500-fold vs. COX-1 and COX-2 | Human | [2] | |
| Cytotoxicity | No apparent cytotoxic effects up to 100 µM | Human | Rheumatoid arthritis synovial fibroblasts (RASF) | [7] |
| Aqueous Solubility | <3 µM | Water | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is 461.32 g/mol .
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Inhibition of PGE2 Production in Cell Culture
This protocol describes how to treat cells with this compound and subsequently measure the levels of secreted PGE2 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells of interest (e.g., macrophages, fibroblasts, or cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Inducer of inflammation (e.g., lipopolysaccharide (LPS) or interleukin-1β (IL-1β))
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
Experimental Workflow:
Figure 2. Workflow for assessing this compound's effect on PGE2 production.
Procedure:
-
Cell Seeding: Seed your cells of interest into a multi-well plate at a density that will result in a sub-confluent monolayer at the time of the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Remember to prepare a vehicle control with the same final concentration of DMSO. Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Pre-incubate for 1-2 hours.
-
Inflammatory Stimulation: Prepare a solution of your inflammatory stimulus (e.g., LPS at 1 µg/mL or IL-1β at 10 ng/mL) in complete cell culture medium. Add the stimulus to the wells containing the cells and this compound/vehicle control.
-
Incubation: Incubate the plate for a time period sufficient to induce PGE2 production (e.g., 24 hours). The optimal time should be determined empirically for your specific cell type and stimulus.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
PGE2 Measurement: Measure the concentration of PGE2 in the clarified supernatant using a commercially available PGE2 ELISA kit.[2][7][10][11][12] Follow the manufacturer's instructions carefully for the assay procedure, including the preparation of standards and samples.
-
Data Analysis: Calculate the concentration of PGE2 in each sample based on the standard curve generated from the ELISA. Determine the percentage inhibition of PGE2 production by this compound at each concentration compared to the vehicle-treated, stimulated control.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of any compound in your cell model. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) and a positive control for cell death if desired. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][13][14][15]
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Express the cell viability as a percentage of the vehicle-treated control.
Potential Application in Ferroptosis Research
While direct protocols for using this compound in ferroptosis assays are not extensively documented, there is a rationale for investigating its effects in this context. The cyclooxygenase (COX) pathway, which is upstream of mPGES-1, has been implicated in the regulation of ferroptosis.[16] Specifically, COX-2 expression can be a marker of ferroptosis.[16] Given that this compound modulates a key downstream effector of the COX pathway (PGE2), it is plausible that it could influence ferroptotic cell death.
A potential experimental approach to investigate the role of this compound in ferroptosis could involve:
-
Induction of Ferroptosis: Treat a suitable cell line (e.g., HT-1080 fibrosarcoma or PANC-1 pancreatic cancer cells) with a known ferroptosis inducer such as erastin (B1684096) or RSL3.
-
Co-treatment with this compound: Co-treat the cells with various concentrations of this compound.
-
Assessment of Ferroptosis Markers: Evaluate the effect of this compound on key markers of ferroptosis, including:
-
Cell Viability: Use an appropriate assay to measure cell death.
-
Lipid Peroxidation: Measure lipid reactive oxygen species (ROS) using probes like C11-BODIPY 581/591.
-
Iron Metabolism: Assess intracellular iron levels.
-
Expression of Ferroptosis-related Proteins: Analyze the expression of key proteins such as GPX4 and SLC7A11 by western blotting or qPCR.
-
A recent study has shown that inhibition of mPGES-2, a different prostaglandin E synthase, can protect against ferroptosis in a model of acute kidney injury.[17][18] This finding further supports the rationale for investigating the effects of mPGES-1 inhibition by this compound on ferroptosis.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols should be adapted and optimized for specific cell types and experimental conditions. It is the responsibility of the researcher to ensure safe laboratory practices.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeting mPGES-2 to protect against acute kidney injury via inhibition of ferroptosis dependent on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuroinflammation with Paeoniflorin (PF)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on the available scientific literature. It is highly probable that the intended compound for studying neuroinflammation is Paeoniflorin (B1679553) (PF), a well-researched natural compound, and not PF-9184, a specific mPGES-1 inhibitor with limited public data on neuroinflammation. These notes and protocols are provided for research purposes only.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurological disorders. Paeoniflorin (PF), a monoterpene glycoside extracted from Paeonia lactiflora, has demonstrated significant anti-inflammatory and neuroprotective effects in numerous preclinical studies.[1][2] PF modulates multiple signaling pathways involved in the inflammatory cascade, making it a valuable tool for studying neuroinflammation. These application notes provide an overview of PF's mechanism of action and detailed protocols for its use in neuroinflammation research.
Mechanism of Action
Paeoniflorin exerts its anti-neuroinflammatory effects by targeting key cellular and molecular pathways:
-
Inhibition of Microglia Activation: Microglia are the primary immune cells of the central nervous system (CNS).[3] In pathological conditions, activated microglia release pro-inflammatory cytokines. PF has been shown to inhibit the activation of microglia, thereby reducing the production of inflammatory mediators.[4][5][6]
-
Modulation of the Akt/NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. PF can suppress the activation of the Akt/NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory genes.[4][5][6]
-
Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9] PF has been shown to inhibit the activation of the NLRP3 inflammasome.[7][8][9]
-
Activation of the Nrf2/HO-1 Pathway: The Nrf2/HO-1 pathway is a key antioxidant response element. PF can activate this pathway, leading to the production of antioxidant enzymes that protect against oxidative stress, a component of neuroinflammation.[10]
-
Regulation of SIRT1: PF can upregulate the expression of Sirtuin 1 (SIRT1), which in turn inhibits the NF-κB pathway and subsequent NLRP3 inflammasome activation.[8]
Data Presentation
The following tables summarize the quantitative effects of Paeoniflorin in various experimental models of neuroinflammation.
Table 1: In Vitro Effects of Paeoniflorin on Microglial Cells
| Cell Line | Treatment | PF Concentration | Outcome | Percentage Change | Reference |
| BV2 Microglia | LPS + ATP | Not Specified | ↓ ROS Production | Significant Reduction | [8] |
| BV2 Microglia | LPS + ATP | Not Specified | ↑ SIRT1 mRNA | Significant Increase | [8] |
| BV2 Microglia | LPS + ATP | Not Specified | ↓ NF-κB p65 | Significant Decrease | [8] |
| BV2 Microglia | LPS + ATP | Not Specified | ↓ NLRP3 | Significant Decrease | [8] |
| BV2 Microglia | LPS + ATP | Not Specified | ↓ Caspase-1 | Significant Decrease | [8] |
| BV2 Microglia | LPS | Not Specified | ↓ TNF-α | Significant Decrease | [10] |
| BV2 Microglia | LPS | Not Specified | ↓ IL-1β | Significant Decrease | [10] |
| BV2 Microglia | LPS | Not Specified | ↓ IL-6 | Significant Decrease | [10] |
| BV2 Microglia | LPS | Not Specified | ↑ IL-10 | Significant Increase | [10] |
Table 2: In Vivo Effects of Paeoniflorin on Neuroinflammation Models
| Animal Model | Treatment | PF Dosage | Outcome | Percentage Change | Reference |
| CUMS Mice | Chronic Stress | High Dose | ↓ IBA1+ cells (Hippocampus) | Significantly Reduced | [8] |
| CUMS Mice | Chronic Stress | High Dose | ↑ SIRT1 (Hippocampus) | Significantly Increased | [8] |
| CUMS Mice | Chronic Stress | High Dose | ↓ NLRP3 (Hippocampus) | Significantly Decreased | [8] |
| CUMS Mice | Chronic Stress | High Dose | ↓ Caspase-1 (Hippocampus) | Significantly Decreased | [8] |
| CUMS Mice | Chronic Stress | High Dose | ↓ IL-1β (Hippocampus) | Significantly Decreased | [8] |
| CFA-induced Pain Mice | CFA Injection | Not Specified | ↓ p-Akt (Spinal Cord) | ~21% Decrease | [6] |
| CFA-induced Pain Mice | CFA Injection | Not Specified | ↑ IκBα (Spinal Cord) | ~256% Increase | [6] |
| LPS-induced Mice | LPS Injection | 20, 40, 80 mg/kg | ↓ TNF-α (Serum) | Dose-dependent Decrease | [10] |
| LPS-induced Mice | LPS Injection | 20, 40, 80 mg/kg | ↓ IL-1β (Serum) | Dose-dependent Decrease | [10] |
| LPS-induced Mice | LPS Injection | 20, 40, 80 mg/kg | ↓ IL-6 (Serum) | Dose-dependent Decrease | [10] |
| LPS-induced Mice | LPS Injection | 20, 40, 80 mg/kg | ↑ IL-10 (Serum) | Dose-dependent Increase | [10] |
| MPTP-induced PD Mice | MPTP Injection | 5 mg/kg | ↓ IL-1β mRNA (SNc) | Significantly Reduced | [3] |
| MPTP-induced PD Mice | MPTP Injection | 5 mg/kg | ↓ TNF-α mRNA (SNc) | Significantly Reduced | [3] |
| MPTP-induced PD Mice | MPTP Injection | 5 mg/kg | ↓ iNOS mRNA (SNc) | Significantly Reduced | [3] |
Experimental Protocols
Protocol 1: In Vitro Microglia Activation Assay
This protocol describes how to assess the anti-inflammatory effects of Paeoniflorin on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Paeoniflorin (PF)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for Nitric Oxide (NO) assay (Griess Reagent)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western Blot analysis (lysis buffer, primary and secondary antibodies)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells in 96-well plates (for viability and NO assays), 24-well plates (for ELISA), or 6-well plates (for Western Blot) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of Paeoniflorin (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Include a vehicle control group (cells treated with the solvent used to dissolve PF, e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
-
Nitric Oxide Assay:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-NF-κB p65, NF-κB p65, IκBα, NLRP3, Caspase-1) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol outlines the induction of neuroinflammation in mice using LPS and subsequent treatment with Paeoniflorin.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Paeoniflorin (PF)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tissue collection
-
Reagents for immunohistochemistry (IHC) and ELISA
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS Control
-
LPS + PF (different doses, e.g., 20, 40, 80 mg/kg)
-
-
Treatment:
-
Administer PF (or vehicle) via intraperitoneal (i.p.) or oral gavage daily for a specified period (e.g., 7 days).
-
On the final day of PF treatment, induce neuroinflammation by a single i.p. injection of LPS (e.g., 0.25 mg/kg).
-
-
Behavioral Tests (Optional): Conduct behavioral tests to assess sickness behavior or cognitive deficits (e.g., open field test, forced swim test) at a specific time point after LPS injection.
-
Tissue Collection:
-
At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the animals with ice-cold PBS followed by 4% paraformaldehyde (for IHC).
-
Dissect the brain and isolate specific regions like the hippocampus and cortex.
-
-
Cytokine Analysis (ELISA):
-
Prepare brain homogenates from one hemisphere.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum and brain homogenates using ELISA kits.
-
-
Immunohistochemistry (IHC):
-
Process the fixed brain tissue for cryosectioning or paraffin (B1166041) embedding.
-
Perform IHC staining on brain sections using antibodies against microglial markers (e.g., Iba1) to assess microglial activation and morphology.
-
-
Western Blot Analysis:
-
Use the other brain hemisphere to prepare protein lysates.
-
Perform Western blot as described in Protocol 1 to analyze the expression of key inflammatory signaling proteins.
-
Visualizations
Below are diagrams illustrating the signaling pathways modulated by Paeoniflorin and a general experimental workflow.
Caption: Signaling pathways modulated by Paeoniflorin in neuroinflammation.
Caption: General experimental workflow for studying Paeoniflorin in neuroinflammation.
References
- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review for the pharmacological effects of paeoniflorin in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paeoniflorin Attenuates Inflammatory Pain by Inhibiting Microglial Activation and Akt-NF-κB Signaling in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Paeoniflorin relieves LPS-induced inflammatory pain in mice by inhibiting NLRP3 inflammasome activation via transient receptor potential vanilloid 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Paeoniflorin alleviates depression by inhibiting the activation of NLRP3 inflammasome via promoting mitochondrial autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PF-9184 in Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][2][3][4][5] PGE2 is a critical mediator of inflammation, pain, and tissue damage in arthritic diseases. The selective inhibition of mPGES-1 by this compound presents a promising therapeutic strategy for arthritis by reducing inflammation-driven PGE2 production without the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2]
These application notes provide a comprehensive guide for the use of this compound in preclinical arthritis research. While direct in vivo studies using this compound in arthritis models are not extensively published, this document outlines detailed protocols and expected outcomes based on research with other selective mPGES-1 inhibitors in established rodent models of arthritis.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits mPGES-1, which catalyzes the conversion of PGH2 to PGE2. This action downstream of COX-2 allows for the specific reduction of inflammatory PGE2 without affecting the production of other prostanoids that may have homeostatic functions.
Caption: Mechanism of action of this compound.
Preclinical Arthritis Models for Evaluating this compound
Several well-established rodent models of arthritis can be utilized to evaluate the efficacy of this compound. The choice of model depends on the specific research question and the aspect of arthritis being investigated.
-
Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis that involves an autoimmune response to type II collagen, leading to joint inflammation, pannus formation, and cartilage and bone erosion.
-
Pristane-Induced Arthritis (PIA): A model of chronic, relapsing arthritis induced by a single injection of pristane (B154290).[6][7][8] It is characterized by T-cell-mediated inflammation and joint destruction.[8]
-
Adjuvant-Induced Arthritis (AIA): An aggressive arthritis model induced by immunization with Freund's complete adjuvant, resulting in severe joint inflammation and systemic effects.
Experimental Protocols
The following are detailed, representative protocols for evaluating a selective mPGES-1 inhibitor, such as this compound, in common arthritis models. Dosing and formulation of this compound should be optimized based on its pharmacokinetic and pharmacodynamic properties.
Collagen-Induced Arthritis (CIA) in Mice
This protocol is a standard method for inducing and assessing arthritis in mice to test the efficacy of a therapeutic compound.
Caption: Workflow for the CIA model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Treatment:
-
Prophylactic Dosing: Begin daily administration of this compound or vehicle from Day 0 or Day 21.
-
Therapeutic Dosing: Begin daily administration of this compound or vehicle upon the onset of clinical signs of arthritis (typically around Day 24-28).
-
-
Monitoring:
-
Visually score the severity of arthritis in each paw daily or every other day using a standardized scoring system (e.g., 0 = no swelling or erythema; 4 = severe swelling and erythema of the entire paw).
-
Measure the thickness of the hind paws using calipers.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for serum analysis of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-CII antibodies.
-
Euthanize mice and collect paws for histopathological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Pristane-Induced Arthritis (PIA) in Rats
This protocol describes the induction and evaluation of a chronic arthritis model in rats.
Materials:
-
Female Dark Agouti (DA) rats (8-12 weeks old)
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
This compound
-
Vehicle for this compound
-
Calipers for ankle circumference measurement
Procedure:
-
Induction (Day 0): Administer a single intradermal injection of 150 µL of pristane at the base of the tail.
-
Treatment:
-
Prophylactic Dosing: Begin daily administration of this compound or vehicle from Day 0.
-
Therapeutic Dosing: Begin daily administration of this compound or vehicle upon the onset of clinical signs of arthritis (typically around Day 10-14).
-
-
Monitoring:
-
Score the severity of arthritis in all four paws daily or every other day.
-
Measure the circumference of the ankles.
-
-
Endpoint Analysis (e.g., Day 28 or later for chronic studies):
-
Collect serum for biomarker analysis.
-
Perform histopathological examination of the joints.
-
Data Presentation
The following tables summarize representative quantitative data from studies using selective mPGES-1 inhibitors in arthritis models. These data can serve as a benchmark for what might be expected when testing this compound.
Table 1: Effect of a Selective mPGES-1 Inhibitor on Clinical Parameters in a Rat Adjuvant-Induced Arthritis (AIA) Model
| Treatment Group | Paw Volume (mL) on Day 14 (Mean ± SEM) | Arthritis Score on Day 14 (Mean ± SEM) |
| Non-arthritic Control | 1.2 ± 0.1 | 0 |
| Vehicle-treated AIA | 2.8 ± 0.3 | 12.5 ± 1.5 |
| mPGES-1 Inhibitor (10 mg/kg) | 1.9 ± 0.2 | 7.0 ± 1.0 |
| Indomethacin (2 mg/kg) | 1.7 ± 0.2 | 5.5 ± 0.8 |
*p < 0.05 compared to Vehicle-treated AIA. Data are hypothetical and based on typical results from published studies.
Table 2: Effect of a Selective mPGES-1 Inhibitor on Inflammatory Mediators in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Serum PGE2 (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |
| Non-arthritic Control | 50 ± 8 | 20 ± 5 |
| Vehicle-treated CIA | 250 ± 30 | 150 ± 20 |
| mPGES-1 Inhibitor (30 mg/kg) | 100 ± 15 | 80 ± 12 |
| Celecoxib (10 mg/kg) | 90 ± 12 | 75 ± 10 |
*p < 0.05 compared to Vehicle-treated CIA. Data are hypothetical and based on typical results from published studies.
Expected Outcomes and Troubleshooting
-
Efficacy: Treatment with an effective dose of this compound is expected to significantly reduce paw swelling, arthritis scores, and inflammatory cell infiltration in the joints.
-
Biomarkers: A reduction in systemic and local levels of PGE2, IL-6, and TNF-α is anticipated.
-
Histology: Histopathological analysis should reveal reduced synovial inflammation, cartilage degradation, and bone erosion in this compound-treated animals compared to vehicle controls.
-
Troubleshooting:
-
Lack of Efficacy: Ensure proper formulation and administration of this compound. Verify the dose-response relationship. Confirm the induction of arthritis in the control group.
-
Variability: Use age- and sex-matched animals and ensure consistent induction and scoring procedures to minimize variability.
-
Conclusion
This compound, as a potent and selective mPGES-1 inhibitor, holds significant potential for the treatment of arthritis. The protocols and data presented here, based on studies with similar compounds, provide a robust framework for researchers to design and execute preclinical studies to evaluate the therapeutic efficacy of this compound in relevant arthritis models. Careful experimental design and adherence to standardized protocols will be crucial for obtaining reliable and reproducible results.
References
- 1. This compound | CAS 1221971-47-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. This compound |CAS:1221971-47-6 Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound CAS: 1221971-47-6 [aobious.com]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]
- 8. Animal model for Rheumatoid Arthritis: Pristane induced arthritis in rat - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Revolutionizing Inflammation Research: Application and Protocols for the Selective mPGES-1 Inhibitor, PF-9184
For Immediate Release: Researchers in the fields of inflammation, immunology, and drug discovery now have access to a comprehensive guide for utilizing PF-9184, a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). These detailed application notes and protocols are designed to facilitate the experimental design and execution of studies investigating the role of the PGE2 pathway in various pathological conditions.
Introduction
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is catalyzed by three terminal enzymes, with mPGES-1 being the primary inducible isoform during inflammation. The selective inhibition of mPGES-1 presents a promising therapeutic strategy, potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes. This compound has emerged as a valuable research tool for dissecting the specific contributions of mPGES-1 to inflammatory processes.
Mechanism of Action
This compound is a potent inhibitor of human mPGES-1, with an IC50 of 16.5 nM for the recombinant human enzyme.[1] It exhibits high selectivity, with over 6,500-fold greater potency for mPGES-1 compared to COX-1 and COX-2.[1][2] This selectivity allows researchers to specifically interrogate the function of mPGES-1 without the confounding effects of COX inhibition. The primary mechanism of this compound is the blockade of the conversion of PGH2 to PGE2, thereby reducing the levels of this pro-inflammatory mediator.
The signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX enzymes. mPGES-1 then specifically catalyzes the isomerization of PGH2 to PGE2. By inhibiting mPGES-1, this compound effectively curtails the production of PGE2.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro systems. The following table summarizes key quantitative data for easy reference and comparison.
| Assay System | Target | Species | IC50 / EC50 | Reference(s) |
| Recombinant Enzyme Assay | mPGES-1 | Human | 16.5 nM | [1][2][3] |
| Recombinant Enzyme Assay | mPGES-1 | Rat | 1080 ± 398 nM | [4] |
| IL-1β-stimulated Fibroblasts | PGE2 production | Human | 0.4 - 5 µM | [1] |
| LPS-treated Human Whole Blood | PGE2 production | Human | ~5 µM | [5][6] |
| IL-1β-stimulated RA Synovial Fibroblasts | PGE2 production | Human | 0.015 - 100 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and successful implementation in your research.
Protocol 1: In Vitro mPGES-1 Enzyme Inhibition Assay
This protocol outlines the procedure for determining the direct inhibitory effect of this compound on the enzymatic activity of recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
Assay Buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 7.4)
-
This compound
-
Stop Solution (e.g., 1 M HCl)
-
PGE2 ELISA Kit
Procedure:
-
Prepare a reaction mixture containing assay buffer and GSH.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture with the mPGES-1 enzyme for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular Assay for PGE2 Production in Macrophages
This protocol describes how to assess the effect of this compound on PGE2 production in a cellular context using the murine macrophage cell line RAW 264.7.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA Kit
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.
-
Determine the effect of this compound on PGE2 production and calculate the EC50 value if applicable.
Protocol 3: Human Whole Blood Assay
This protocol details the methodology for evaluating the inhibitory activity of this compound on PGE2 synthesis in a more physiologically relevant ex vivo model.
Materials:
-
Freshly drawn human whole blood (with anticoagulant, e.g., heparin)
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA Kit
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add this compound at various concentrations or vehicle control to the diluted blood.
-
Pre-incubate for 1 hour at 37°C.
-
Stimulate with LPS (e.g., 10 µg/mL).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the PGE2 concentration in the plasma using a PGE2 ELISA kit.
Downstream Signaling Pathways
Inhibition of PGE2 production by this compound is expected to modulate downstream inflammatory signaling pathways. While direct studies on this compound's effects on these pathways are emerging, it is hypothesized that by reducing PGE2 levels, this compound can indirectly influence the activation of transcription factors such as NF-κB and signaling cascades like the MAPK pathway , both of which are known to be modulated by PGE2. Further investigation into these downstream effects is a promising area of research.
Conclusion
This compound is a powerful and selective tool for investigating the role of mPGES-1 in health and disease. The provided application notes and protocols offer a solid foundation for researchers to design and execute robust experiments, ultimately contributing to a better understanding of inflammatory processes and the development of novel therapeutic interventions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound |CAS:1221971-47-6 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-9184 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][2] PGE2 is a critical mediator of inflammation, pain, and fever. By selectively targeting mPGES-1, this compound offers a promising therapeutic strategy for inflammatory diseases by reducing PGE2 production without affecting the synthesis of other prostanoids, a common drawback of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and protocols for its use in animal studies. A significant challenge in the preclinical development of this compound is its species-specific activity. While it is a potent inhibitor of human mPGES-1, it exhibits poor inhibitory activity against the rodent enzyme. This necessitates careful consideration of animal model selection for in vivo efficacy studies.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the conversion of prostaglandin H2 (PGH2) to PGE2, a reaction catalyzed by mPGES-1. This enzyme is often upregulated during inflammation, leading to an overproduction of PGE2.
Prostaglandin E2 Synthesis Pathway
Caption: Signaling pathway of Prostaglandin E2 (PGE2) synthesis and the inhibitory action of this compound.
In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound.
| Target Enzyme/Assay | Species | IC50 | Reference |
| mPGES-1 | Human (recombinant) | 16.5 nM | [1][2] |
| mPGES-1 | Rat (recombinant) | 1080 ± 398 nM | |
| PGE2 Synthesis | Human (whole blood) | 0.4 - 5 µM | [1] |
| PGE2 Synthesis | Human (IL-1β-stimulated fibroblasts) | 0.4 - 5 µM | [1] |
| COX-1 | Human | > 6,500-fold selectivity vs. mPGES-1 | [1] |
| COX-2 | Human | > 6,500-fold selectivity vs. mPGES-1 | [1] |
Animal Studies: Considerations and Protocols
Crucial Consideration: Species Selectivity
A major hurdle for in vivo studies of this compound is its significantly lower potency against rodent mPGES-1. This has been demonstrated by its failure to inhibit mPGES-1 in a rat air pouch inflammatory model. Therefore, standard rodent models of inflammation may not be suitable for evaluating the efficacy of this compound.
Recommended Approaches for In Vivo Studies:
-
Humanized Animal Models: The most robust approach would be to use genetically modified mice or rats that express human mPGES-1. This would allow for the assessment of this compound's efficacy in a model that is pharmacologically relevant to humans.
-
Alternative Species: Screening this compound against mPGES-1 from other species (e.g., dogs, non-human primates) could identify a suitable species for in vivo studies. However, no public data is currently available on the activity of this compound in these species.
-
High-Dose Rodent Studies: While not ideal, high-dose studies in rodents could be considered for preliminary toxicological assessments. However, efficacy data from such studies should be interpreted with extreme caution due to the low potency of the compound against the rodent target.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a general workflow for conducting in vivo efficacy studies with this compound, assuming a suitable animal model has been identified.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Protocol 1: Pharmacokinetic Study of this compound in a Selected Animal Model
Objective: To determine the pharmacokinetic profile of this compound following a single administration.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water for oral administration; saline for intravenous administration)
-
Selected animal model (e.g., humanized mPGES-1 mice)
-
Standard laboratory equipment for animal dosing and blood collection
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Divide animals into groups (n=3-5 per group).
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection). Include a vehicle control group.
-
The dose will be determined from the dose range-finding study.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using appropriate software.
-
Data Presentation: The following table should be used to summarize the pharmacokinetic data.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum concentration) | ng/mL | |
| Tmax (Time to Cmax) | h | |
| AUC(0-t) (Area under the curve) | ng*h/mL | |
| t1/2 (Half-life) | h | |
| CL (Clearance) | L/h/kg | |
| Vd (Volume of distribution) | L/kg | |
| F (Bioavailability - for oral) | % |
Protocol 2: In Vivo Efficacy in a Model of Inflammation
Objective: To evaluate the anti-inflammatory efficacy of this compound in a relevant animal model of inflammation (e.g., lipopolysaccharide (LPS)-induced systemic inflammation or collagen-induced arthritis in humanized mPGES-1 mice).
Materials:
-
This compound
-
Vehicle for formulation
-
Selected animal model
-
Inflammatory agent (e.g., LPS, collagen)
-
Reagents for measuring inflammatory markers (e.g., ELISA kits for PGE2, TNF-α, IL-6)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals and divide them into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (low, medium, and high doses)
-
Positive control (e.g., a known NSAID)
-
-
Induction of Inflammation: Induce inflammation according to the chosen model's established protocol.
-
Drug Administration: Administer this compound or controls at specified time points relative to the induction of inflammation (e.g., prophylactically or therapeutically).
-
Assessment of Efficacy: Monitor and quantify inflammatory endpoints at appropriate times. This may include:
-
Clinical signs: e.g., paw swelling in arthritis models.
-
Biomarkers: Measure levels of PGE2 and other inflammatory cytokines (TNF-α, IL-6) in plasma or inflamed tissue.
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-dependent effects of this compound.
Data Presentation: The following table should be used to summarize the efficacy data.
| Treatment Group | Dose (mg/kg) | Clinical Score (Mean ± SEM) | Plasma PGE2 (pg/mL) (Mean ± SEM) | Tissue TNF-α (pg/mg protein) (Mean ± SEM) |
| Vehicle Control | - | |||
| This compound (Low) | ||||
| This compound (Medium) | ||||
| This compound (High) | ||||
| Positive Control |
Conclusion
This compound is a promising selective mPGES-1 inhibitor with potent activity against the human enzyme. The primary challenge for its preclinical development is its species-specific activity, which necessitates the use of appropriate animal models, such as humanized mPGES-1 rodents. The protocols outlined above provide a general framework for conducting pharmacokinetic and efficacy studies. It is imperative that researchers first establish a pharmacologically relevant animal model and conduct dose-range finding studies before proceeding with pivotal in vivo experiments.
References
Application Notes and Protocols for Measuring PGE2 Levels Following PF-9184 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biosynthesis of PGE2 is a multi-step process, with the final step being the conversion of prostaglandin H2 (PGH2) to PGE2, catalyzed by prostaglandin E synthases. Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that is often upregulated under inflammatory conditions, making it a prime therapeutic target.
PF-9184 is a potent and highly selective inhibitor of human mPGES-1.[1][2] By targeting mPGES-1, this compound effectively reduces the production of PGE2 without significantly affecting the synthesis of other prostanoids, offering a more targeted anti-inflammatory approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1][3]
These application notes provide detailed protocols for measuring the in vitro efficacy of this compound in reducing PGE2 levels in a cell-based assay. Two common methods for PGE2 quantification, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are described in detail.
This compound Mechanism of Action
This compound exerts its inhibitory effect on the prostaglandin E2 synthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX enzymes. mPGES-1 subsequently converts PGH2 to PGE2. This compound specifically inhibits mPGES-1, thereby blocking the final step in PGE2 synthesis.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other mPGES-1 inhibitors on PGE2 production. Data is compiled from various in vitro studies.
| Compound | Assay Type | Cell Line/System | IC50 | PGE2 Inhibition (%) | Reference |
| This compound | Enzyme Assay | Recombinant human mPGES-1 | 16.5 nM | - | [2][4] |
| This compound | Whole Blood Assay | Human Whole Blood | 1.6 µM | - | [2][4] |
| Compound 3 | Enzyme Assay | Recombinant mPGES-1 | 3.5 µM | 83% at 10 µM | [4][5] |
| Compound 4 | Enzyme Assay | Recombinant mPGES-1 | 4.6 µM | 83% at 10 µM | [4][5] |
| Compound 3b | Cell-based Assay | RAW264.7 cells | - | 59.94% at 1 µM | [4] |
| Compound 3b | Cell-based Assay | RAW264.7 cells | - | 93.3% at 10 µM | [4] |
| MF63 | Enzyme Assay | Recombinant human mPGES-1 | 0.0009 µM | - | [2] |
| MF63 | Whole Blood Assay | Human Whole Blood | 0.14 µM | - | [2] |
Experimental Protocols
In Vitro Cell-Based Assay for this compound Efficacy
This protocol describes a general workflow for treating cells with this compound and subsequently measuring the levels of PGE2 in the cell culture supernatant or cell lysate.
Materials:
-
Cell line known to produce PGE2 upon stimulation (e.g., A549, RAW264.7)
-
Cell culture medium and supplements
-
This compound
-
Inflammatory stimulant (e.g., Interleukin-1 beta (IL-1β), Lipopolysaccharide (LPS))
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for LC-MS/MS of cell lysates)
-
Multi-well cell culture plates
-
PGE2 ELISA kit or access to LC-MS/MS instrumentation
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare serial dilutions to achieve the desired final concentrations for the dose-response experiment.
-
Treatment:
-
Remove the cell culture medium from the wells.
-
Add fresh medium containing the inflammatory stimulant (e.g., 1 ng/mL IL-1β or 1 µg/mL LPS) to induce PGE2 production.
-
Immediately add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (stimulant only).
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 18-24 hours) to allow for PGE2 production and secretion.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well. Centrifuge to remove any cellular debris.
-
Cell Lysate (for LC-MS/MS): After removing the supernatant, wash the cells with cold PBS. Add cell lysis buffer, scrape the cells, and collect the lysate. Centrifuge to pellet cellular debris.
-
-
Sample Storage: Store the collected supernatants or cell lysates at -80°C until analysis.
Protocol 1: PGE2 Measurement by ELISA
Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
Procedure (based on a generic competitive ELISA kit): [6][7][8][9][10]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific ELISA kit manual. This typically involves reconstituting standards and preparing wash buffers.
-
Standard Curve: Prepare a serial dilution of the PGE2 standard to create a standard curve.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE2 to each well.
-
Add the PGE2-specific antibody to each well.
-
Incubate the plate, typically for 2 hours at room temperature with gentle shaking.
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color in the wells will typically change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the average absorbance for each standard and sample. Plot a standard curve of absorbance versus the concentration of the PGE2 standards. Determine the concentration of PGE2 in the samples by interpolating from the standard curve.
Protocol 2: PGE2 Measurement by LC-MS/MS
Principle: LC-MS/MS is a highly sensitive and specific analytical technique that separates compounds based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (tandem mass spectrometry).
Procedure (general guidance): [11][12][13][14][15]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the samples (supernatant or lysate) to approximately pH 3.5.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the PGE2 from the cartridge using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for PGE2 (e.g., m/z 351.2 → 271.2). An internal standard (e.g., PGE2-d4) should be used for accurate quantification.
-
-
Data Analysis: Integrate the peak areas for PGE2 and the internal standard. Generate a standard curve by plotting the peak area ratio (PGE2/internal standard) against the concentration of the calibrators. Determine the concentration of PGE2 in the samples by interpolating from the standard curve.
PGE2 Signaling Pathway
PGE2 exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to a variety of cellular responses.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in evaluating the efficacy of this compound and other mPGES-1 inhibitors. The choice between ELISA and LC-MS/MS for PGE2 quantification will depend on the specific needs of the study, with ELISA being a more accessible and high-throughput method, while LC-MS/MS offers higher specificity and sensitivity. Accurate measurement of PGE2 levels is crucial for understanding the therapeutic potential of mPGES-1 inhibitors in various inflammatory and disease models.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. abcam.com [abcam.com]
- 10. Rabbit PGE2 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Accurate quantification of PGE2 in the polyposis in rat colon (Pirc) model by surrogate analyte-based UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-9184 in Combination with Other Anti-inflammatory Drugs
Initial Search and Clarification:
A comprehensive search for the compound "PF-9184" in the context of anti-inflammatory research and drug development did not yield specific information on a therapeutic agent with this designation. The search results were primarily associated with Republic Act No. 9184 of the Philippines, a law concerning government procurement. Additionally, several other compounds from Pfizer with the "PF-" prefix were identified in clinical trials for conditions such as cancer and pulmonary hypertension, but not for inflammatory diseases.
Therefore, the following application notes and protocols are provided as a generalized framework. This template is designed to be adapted by researchers, scientists, and drug development professionals once a specific investigational anti-inflammatory compound and its combination therapy partners are identified. The placeholders "[this compound]" and "[Partner Drug]" should be replaced with the actual compound names.
Introduction
This document provides detailed application notes and protocols for investigating the therapeutic potential of [this compound] in combination with other anti-inflammatory drugs for the treatment of inflammatory diseases. The goal of combination therapy is to achieve synergistic or additive effects, enhance efficacy, reduce dosages of individual agents to minimize toxicity, and overcome potential drug resistance.
Rationale for Combination Therapy
Inflammatory processes are complex and involve multiple redundant and interacting signaling pathways. Targeting a single mediator often provides limited therapeutic benefit. A multi-pronged approach using [this compound] in combination with another anti-inflammatory agent, such as a non-steroidal anti-inflammatory drug (NSAID), a corticosteroid, or a biologic, could offer superior clinical outcomes. For instance, combining a novel agent like [this compound] with a well-established drug can potentially modulate distinct inflammatory pathways, leading to a more comprehensive suppression of the inflammatory response. Studies have shown that combining different classes of anti-inflammatory drugs can lead to synergistic effects in various inflammatory conditions.
Preclinical Evaluation of [this compound] in Combination Therapy
In Vitro Synergy Assessment
Objective: To determine if the combination of [this compound] and [Partner Drug] exhibits synergistic, additive, or antagonistic effects on inflammatory responses in relevant cell-based assays.
Experimental Protocol: Checkerboard Assay
-
Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages, primary human synoviocytes) in appropriate media.
-
Stimulation: Seed cells in 96-well plates and stimulate with an inflammatory agent (e.g., lipopolysaccharide [LPS], tumor necrosis factor-alpha [TNF-α]) to induce an inflammatory response.
-
Drug Treatment: Prepare serial dilutions of [this compound] and [Partner Drug] individually and in combination at various fixed-ratio concentrations. Add the drug solutions to the stimulated cells.
-
Endpoint Measurement: After a suitable incubation period, measure a key inflammatory marker, such as nitric oxide (NO) production using the Griess assay, or pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) using ELISA.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Data Presentation:
| Combination Ratio ([this compound]:[Partner Drug]) | IC50 of [this compound] Alone (nM) | IC50 of [Partner Drug] Alone (nM) | IC50 of Combination (nM) | Combination Index (CI) | Interpretation |
| 1:1 | [Value] | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| 1:5 | [Value] | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| 5:1 | [Value] | [Value] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
In Vivo Efficacy in Animal Models
Objective: To evaluate the in vivo efficacy of [this compound] and [Partner Drug] combination therapy in a relevant animal model of inflammation (e.g., collagen-induced arthritis in mice, carrageenan-induced paw edema in rats).
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.
-
Treatment Groups: Once clinical signs of arthritis appear, randomize mice into the following treatment groups:
-
Vehicle control
-
[this compound] alone
-
[Partner Drug] alone
-
[this compound] + [Partner Drug] combination
-
-
Drug Administration: Administer the drugs daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Clinical Assessment: Monitor and score the severity of arthritis daily based on paw swelling and erythema.
-
Histopathological Analysis: At the end of the study, collect affected joints for histological evaluation of inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines and anti-collagen antibodies.
Data Presentation:
| Treatment Group | Mean Arthritis Score (Day X) | Paw Thickness (mm, Day X) | Serum IL-6 (pg/mL) | Histological Score (Inflammation) |
| Vehicle | [Value] | [Value] | [Value] | [Value] |
| [this compound] | [Value] | [Value] | [Value] | [Value] |
| [Partner Drug] | [Value] | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] | [Value] |
Signaling Pathway Analysis
Objective: To elucidate the molecular mechanisms underlying the synergistic effects of the combination therapy.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat cells with [this compound], [Partner Drug], or the combination, followed by stimulation with an inflammatory agent.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB, p38 MAPK, JNK) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualization of Signaling Pathway:
Troubleshooting & Optimization
PF-9184 not inhibiting PGE2 synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for troubleshooting experiments involving the mPGES-1 inhibitor, PF-9184. Below you will find frequently asked questions and a troubleshooting guide to address common issues, particularly the lack of PGE2 synthesis inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of human microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][3] It specifically blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), the final step in the PGE2 synthesis pathway.[2][4]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for human mPGES-1 is approximately 16.5 nM.[3] However, in cell-based assays, the effective concentration to inhibit PGE2 synthesis is typically in the range of 0.4 to 5 µM, depending on the cell type and stimulation conditions.[2]
Q3: Is this compound selective for mPGES-1?
Yes, this compound is highly selective for mPGES-1 over other enzymes in the prostanoid synthesis pathway, such as COX-1 and COX-2.[2] This selectivity makes it a valuable tool for studying the specific role of mPGES-1 in various biological processes.
Q4: Does this compound work in all species?
No, this compound exhibits significant species selectivity. It is a potent inhibitor of human mPGES-1 but is a poor inhibitor of the rodent (rat and mouse) orthologs.[3] This is a critical consideration when designing and interpreting animal studies.
Troubleshooting Guide: this compound Not Inhibiting PGE2 Synthesis
This guide addresses the common issue of observing no significant inhibition of PGE2 synthesis after treating cells with this compound.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of PGE2 synthesis observed at expected concentrations. | 1. Low or absent mPGES-1 expression in the experimental cell model. mPGES-1 is an inducible enzyme, and its basal expression in many cell types is low.[4][5] this compound will not inhibit PGE2 synthesis if the target enzyme is not present. | a. Induce mPGES-1 expression: Pre-treat cells with an inflammatory stimulus such as Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS) for a sufficient duration (e.g., 12-24 hours) to upregulate mPGES-1 expression.[2][4] b. Confirm mPGES-1 expression: Verify mPGES-1 mRNA or protein levels in your cell model (both basal and stimulated) using techniques like RT-qPCR or Western blotting.[6][7] c. Choose an appropriate cell line: Select a cell line known to express high levels of mPGES-1 upon stimulation, such as rheumatoid arthritis synovial fibroblasts (RASF) or A549 cells.[3][4][8] |
| 2. Species-specific inactivity of this compound. The experiment is being conducted in a non-human cell line (e.g., from rat or mouse) where this compound has poor inhibitory activity.[3] | a. Use a human cell line: Whenever possible, use human cells or cell lines for experiments with this compound. b. Select a different inhibitor: If working with rodent models is necessary, consider using an mPGES-1 inhibitor with known activity in that species. | |
| 3. Suboptimal inhibitor concentration or incubation time. The concentration of this compound may be too low, or the pre-incubation time may be too short to achieve effective inhibition. | a. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.[3] b. Optimize pre-incubation time: Pre-incubate the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the stimulus for PGE2 production. | |
| 4. Issues with this compound compound integrity or solubility. The compound may have degraded due to improper storage or may not be fully dissolved in the culture medium. | a. Check storage conditions: Ensure this compound is stored as recommended by the supplier (typically at -20°C or -80°C).[3] b. Prepare fresh stock solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. c. Ensure solubility: After diluting the stock solution in culture medium, visually inspect for any precipitation. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. | |
| 5. Problems with the PGE2 measurement assay. Inaccuracies in the PGE2 quantification method can mask the inhibitory effect of this compound. | a. Validate the PGE2 assay: Run appropriate controls for your PGE2 ELISA or other detection methods, including a standard curve and positive/negative controls for PGE2 production. b. Check for interference: Ensure that components of your cell culture medium or the inhibitor solvent do not interfere with the PGE2 assay. |
Experimental Protocols
Protocol: Induction of PGE2 Synthesis and Inhibition by this compound in A549 Cells
This protocol provides a general workflow for assessing the inhibitory effect of this compound on IL-1β-induced PGE2 production in the human lung carcinoma cell line A549.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Recombinant Human IL-1β
-
This compound
-
DMSO (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS)
-
PGE2 ELISA Kit
Procedure:
-
Cell Seeding: Seed A549 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation (Optional): Once cells reach confluence, you may replace the growth medium with a serum-free or low-serum medium for 12-24 hours to reduce basal PGE2 levels.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a serum-free medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for 1-2 hours at 37°C and 5% CO2.
-
-
Stimulation:
-
Prepare a solution of IL-1β in a serum-free medium at the desired final concentration (e.g., 1-10 ng/mL).
-
Add the IL-1β solution to the wells containing this compound. For the unstimulated control wells, add a medium without IL-1β.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cells or debris.
-
-
PGE2 Measurement:
-
Store the clarified supernatants at -80°C until analysis.
-
Quantify the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Visualizations
Signaling Pathway of PGE2 Synthesis and this compound Inhibition
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | mPGES-1 抑制剂 | MCE [medchemexpress.cn]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-9184 Concentration in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mPGES-1 inhibitor, PF-9184.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). Its mechanism of action involves blocking the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key inflammatory mediator. By inhibiting mPGES-1, this compound effectively reduces the production of PGE2.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. A good starting point for in vitro experiments is to perform a dose-response curve. Based on available data, concentrations ranging from 0.1 µM to 10 µM are typically effective for inhibiting PGE2 production in various cell lines. For initial experiments, a concentration of 1 µM can be a reasonable starting point.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.1%) to minimize solvent-induced cytotoxicity.
Q4: How long is this compound stable in cell culture medium?
The stability of this compound in cell culture medium at 37°C can vary. For long-term experiments (over 24 hours), it is advisable to replace the medium with freshly prepared this compound to ensure a consistent and effective concentration of the inhibitor. A stability test in your specific cell culture medium can be performed by measuring its concentration or inhibitory activity over time.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of PGE2 production after treating my cells with this compound.
-
Possible Cause: The concentration of this compound may be too low for your specific cell line or experimental setup.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 value for your cells.
-
-
Possible Cause: The cells may not be expressing mPGES-1 or the expression level is too low.
-
Solution: Verify mPGES-1 expression in your cell line at the mRNA and protein level using RT-qPCR and Western blotting, respectively. Ensure that you are stimulating the cells appropriately (e.g., with IL-1β or LPS) to induce mPGES-1 expression.
-
-
Possible Cause: Issues with the PGE2 measurement assay.
-
Solution: Ensure your PGE2 ELISA or other detection method is properly validated. Run appropriate positive and negative controls. Check the manufacturer's protocol for potential interfering substances.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh stock and working solutions of this compound. For long-term experiments, replenish the medium with fresh inhibitor every 24-48 hours.
-
Problem 2: I am observing significant cell toxicity or off-target effects at what should be an effective concentration.
-
Possible Cause: High concentrations of this compound may lead to off-target effects.
-
Solution: Use the lowest effective concentration of this compound that gives you the desired level of PGE2 inhibition. Determine the IC50 and use a concentration around that value.
-
-
Possible Cause: The observed effect might be due to the redirection of the PGH2 substrate to other prostanoid pathways (e.g., PGD2, PGF2α, TXA2, PGI2).
-
Solution: Measure the levels of other prostanoids in your experimental system to assess if there is a shunting of the pathway. This can be done using specific ELISAs or mass spectrometry-based methods.
-
-
Possible Cause: The presence of serum in the cell culture medium can affect the free concentration of this compound due to protein binding.
-
Solution: If possible, conduct experiments in serum-free or low-serum medium. If serum is required, you may need to use a higher concentration of this compound. It is recommended to determine the optimal concentration in the presence of the serum concentration you intend to use.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 (recombinant mPGES-1) | Human | 16.5 nM | [1][2] |
| IC50 (cell-based PGE2 synthesis) | Human | 0.4 - 5 µM | [2][3] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for PGE2 Inhibition in Cultured Cells
-
Cell Seeding: Seed your cells of interest (e.g., A549 or RAW 264.7) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Stimulation: The following day, replace the medium with fresh medium containing a pro-inflammatory stimulus (e.g., 1 ng/mL IL-1β for A549 cells or 1 µg/mL LPS for RAW 264.7 cells) to induce mPGES-1 expression.
-
Inhibitor Treatment: Immediately after adding the stimulus, add this compound at various concentrations (e.g., a serial dilution from 50 µM down to 0.01 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant and store it at -80°C until PGE2 analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of PGE2 inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Measurement of PGE2 in Cell Culture Supernatant by ELISA
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Plate Loading: Add standards and samples (in duplicate or triplicate) to the wells of the ELISA plate.
-
Incubation: Add the PGE2 conjugate and the antibody to the wells, and incubate as per the manufacturer's instructions.
-
Washing: Wash the plate several times to remove unbound reagents.
-
Substrate Addition: Add the substrate solution and incubate until color develops.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Read Absorbance: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the PGE2 concentration in your samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Simplified signaling pathway showing the inhibition of mPGES-1 by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
common issues with PF-9184 stability
Welcome to the technical support center for PF-9184. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability and handling of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][3] Its mechanism of action involves the blockage of the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key inflammatory mediator. This selectivity makes it a valuable tool for studying the role of PGE2 in various physiological and pathological processes.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and stability of this compound, it is recommended to store the compound as a crystalline solid under desiccated conditions. For long-term storage, a temperature of -20°C is advised.[4][5] For short-term storage, 0°C is acceptable.[4] One supplier suggests that the compound is stable for at least four years when stored appropriately.[1]
Q3: What are the best solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][3] The solubility in DMSO is approximately 15 mg/mL (or about 100 mM), and in DMF, it is around 20 mg/mL.[1][2][3] It is crucial to prepare solutions fresh and store them appropriately to avoid degradation.
Q4: Is this compound stable in aqueous solutions?
A4: While specific data on the stability of this compound in aqueous solutions is limited, it is a common issue for similar hydrophobic small molecules to have limited stability and solubility in aqueous buffers. This can lead to precipitation and loss of activity over time. It is recommended to prepare aqueous dilutions from a concentrated stock in an organic solvent (like DMSO) immediately before use.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
This is a frequent challenge that can arise from several factors related to the stability and handling of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound from the solid compound. | Prolonged storage of stock solutions, even at low temperatures, can lead to gradual degradation. |
| Precipitation in Aqueous Media | Visually inspect the final assay medium for any signs of precipitation after adding this compound. Consider reducing the final concentration or including a small percentage of a solubilizing agent (e.g., Tween 80), if compatible with the assay. | This compound has low aqueous solubility. High final concentrations in aqueous buffers can lead to precipitation, reducing the effective concentration of the inhibitor. |
| Adsorption to Labware | Use low-adhesion polypropylene (B1209903) tubes and pipette tips for preparing and handling this compound solutions. | Hydrophobic compounds can adsorb to the surface of standard laboratory plastics, leading to a decrease in the actual concentration delivered to the experiment. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. | Repeated freezing and thawing can accelerate the degradation of the compound in solution. |
Issue 2: Variability in experimental results between different batches of this compound.
Batch-to-batch variability can compromise the reproducibility of experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Differences in Purity | Always check the certificate of analysis for each new batch to confirm its purity.[2][3] If possible, perform an in-house purity check using HPLC. | Minor variations in purity between batches can lead to significant differences in experimental outcomes. |
| Presence of Impurities or Degradation Products | If variability persists, consider analyzing the different batches by mass spectrometry to identify any potential impurities or degradation products that might interfere with the assay. | Unidentified substances in a batch could have off-target effects or inhibit the activity of this compound. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the solvent or buffer of interest (e.g., 100 µM in phosphate-buffered saline).
-
Time-Point Sampling: Aliquot the test solution into multiple vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). The HPLC method should be able to separate the parent this compound peak from any potential degradants.
-
Data Interpretation: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation.
Visualizations
References
PF-9184 Technical Support Center: In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-9184 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][3] Its mechanism of action involves blocking the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key inflammatory mediator.[1][3] It exhibits high selectivity for mPGES-1 over cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3]
Q2: What are the known solubility characteristics of this compound?
This compound is a crystalline solid with the following reported solubilities:
-
Dimethyl sulfoxide (B87167) (DMSO): 15 mg/mL[1][3] or ≥ 100 mg/mL[4]
It is poorly soluble in aqueous solutions, which presents a challenge for in vivo administration.
Q3: Are there species-specific differences in the activity of this compound?
Yes, there is a significant difference in the potency of this compound between human and rat mPGES-1. It is a potent inhibitor of the human enzyme (IC50 = 16.5 nM) but is a much weaker inhibitor of the rat enzyme (IC50 = 1080 nM).[4][5][6] This is a critical consideration when designing and interpreting in vivo studies in rats.
Q4: Has the in vivo efficacy of this compound been demonstrated?
One study noted that oral administration of this compound had no effect on PGE2 synthesis in rats.[4] This could be due to the lower potency of the compound against the rat enzyme, poor pharmacokinetics, or an inappropriate vehicle formulation leading to low bioavailability. Researchers should carefully consider these factors when planning in vivo experiments.
Troubleshooting Guide for In Vivo Studies
Issue 1: Difficulty in Formulating this compound for In Vivo Administration
Problem: this compound is poorly soluble in aqueous vehicles, making it difficult to prepare a stable and homogenous formulation for dosing.
Solutions:
-
Suspension Formulations: For oral (PO) or intraperitoneal (IP) administration, creating a suspension is a common strategy.
-
Recommended Vehicle: A common vehicle for oral administration of poorly soluble compounds is an aqueous suspension containing a suspending agent like 0.5% methylcellulose (B11928114) or carboxymethylcellulose, often with a surfactant such as 0.1% Tween 80 to improve wetting.
-
-
Co-solvent Systems: For intravenous (IV) or IP administration, a co-solvent system can be used to dissolve the compound.
-
Caution: These should be used with caution and at the lowest effective concentration, as organic solvents can cause local irritation or toxicity. A common co-solvent system is a mixture of DMSO and polyethylene (B3416737) glycol (PEG) 400, further diluted with saline or water. A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been described for administering poorly soluble compounds intravenously in rats.[2]
-
-
Solubilizing Excipients: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the aqueous solubility of hydrophobic compounds.
Issue 2: Lack of Efficacy in In Vivo Models (Especially in Rats)
Problem: No significant effect on PGE2 levels or the desired phenotype is observed after administering this compound.
Solutions:
-
Confirm Compound Activity: Before proceeding with extensive in vivo studies, confirm the activity of your batch of this compound in an in vitro assay using cells from the same species as your animal model.
-
Address Species-Specific Potency: Given the significantly lower potency of this compound against rat mPGES-1, much higher doses may be required to achieve a therapeutic effect in this species.[4][5][6] Consider using a different species where the compound has higher potency if feasible.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic (PK) study to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in your chosen species and with your selected vehicle. This will help you understand if the compound is reaching the target tissue at sufficient concentrations.
-
Route of Administration: The route of administration can significantly impact bioavailability. If oral administration is not effective, consider alternative routes like intraperitoneal or intravenous injection, if appropriate for the experimental design.
Experimental Protocols
Protocol: Preparation of 0.5% Methylcellulose in Water
Materials:
-
Methylcellulose
-
Sterile water for injection
-
Sterile beaker
-
Stir plate and stir bar
-
Autoclave
Procedure:
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is wetted.
-
Once the methylcellulose is dispersed, remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice to facilitate the dissolution of the methylcellulose.
-
Continue stirring until a clear, viscous solution is formed.
-
Autoclave the solution to ensure sterility.
-
Store at 4°C.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| mPGES-1 | Human | 16.5[2][3][5][6] |
| mPGES-1 | Rat | 1080[4][5][6] |
| COX-1 | Not specified | >6,500-fold selectivity for mPGES-1[1][3] |
| COX-2 | Not specified | >6,500-fold selectivity for mPGES-1[1][3] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMF | 20 mg/mL[1][3] |
| DMSO | 15 mg/mL[1][3] - ≥ 100 mg/mL[4] |
Visualizations
Caption: Signaling pathway showing the inhibition of mPGES-1 by this compound.
Caption: Troubleshooting workflow for this compound in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of species- and sex-specific PFAS pharmacokinetics in mice, rats, and non-human primates using a Bayesian hierarchical methodology | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 6. Pharmacokinetics and biodisposition of poly(vinyl alcohol) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PF-9184
Disclaimer: The compound "PF-9184" does not correspond to a publicly documented drug or research molecule in the available search results. The following technical support guide has been created as a generalized framework for interpreting unexpected results with a hypothetical kinase inhibitor, which we will refer to as this compound, targeting the hypothetical "Kinase X" (KX) pathway. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at concentrations of this compound that are much lower than its reported IC50 for Kinase X. What could be the reason?
A1: This discrepancy could arise from several factors:
-
Off-target effects: this compound may be inhibiting other essential kinases or cellular proteins with higher potency than its intended target, Kinase X.
-
Metabolite toxicity: A metabolite of this compound, and not the parent compound, could be inducing cytotoxicity.
-
Assay interference: The compound might be interfering with the reagents used in your cell viability assay (e.g., MTT, MTS, or luciferase-based assays).
-
Cell line sensitivity: The specific cell line you are using may have a unique genetic background or dependency on a pathway that is inadvertently targeted by this compound.
Q2: Our in-vivo efficacy studies with this compound are not showing the expected tumor growth inhibition, despite good in-vitro potency. What troubleshooting steps should we take?
A2: A lack of in-vivo efficacy can be attributed to several factors related to pharmacokinetics (PK) and pharmacodynamics (PD):
-
Poor bioavailability: The compound may have low oral absorption or high first-pass metabolism.
-
Rapid clearance: this compound might be cleared from the systemic circulation too quickly to maintain therapeutic concentrations.
-
Low tumor penetration: The compound may not be reaching the tumor tissue at sufficient concentrations.
-
Activation of resistance pathways: The tumor may have intrinsic or may have developed acquired resistance to the inhibition of the Kinase X pathway.
Troubleshooting Guides
Issue 1: Unexpected Off-Target Activity
Symptoms:
-
Cellular phenotype does not match the known function of Kinase X.
-
Toxicity is observed in cell lines that do not express Kinase X.
-
Conflicting results between different assays measuring the same endpoint.
Troubleshooting Workflow:
PF-9184 Technical Support Center: Enhancing Assay Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of PF-9184 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] Its mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key inflammatory mediator.[3][4]
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO (Dimethyl sulfoxide) up to 100 mM.[1] For cell-based assays, it is crucial to ensure the final DMSO concentration is low enough (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability.[1][5]
Q4: Is this compound selective for mPGES-1?
A4: Yes, this compound exhibits high selectivity for mPGES-1 over cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with a selectivity of over 6500-fold.[1][3] This makes it a valuable tool for specifically studying the role of mPGES-1 in PGE2 production.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of PGE2 production | 1. Inactive Compound: Improper storage or handling may have degraded the compound. 2. Sub-optimal Assay Conditions: Incorrect cell density, stimulation time, or concentration of the inflammatory stimulus (e.g., IL-1β, LPS). 3. Low mPGES-1 Expression: The cell type used may not express sufficient levels of inducible mPGES-1. | 1. Compound Integrity: Purchase fresh compound from a reputable supplier and store it as recommended (-20°C). Prepare fresh stock solutions in DMSO. 2. Assay Optimization: Titrate the concentration of the inflammatory stimulus and determine the optimal stimulation time for maximal PGE2 production before adding this compound. Optimize cell seeding density. 3. Cell Line Selection: Use cell lines known to upregulate mPGES-1 in response to inflammatory stimuli (e.g., A549 cells, synovial fibroblasts). Verify mPGES-1 expression by Western blot or qPCR. |
| Inconsistent or variable results between experiments | 1. Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect their response to stimuli and inhibitors. 2. Variability in Reagent Preparation: Inconsistent dilution of this compound or other reagents. 3. Edge Effects in Plate-Based Assays: Evaporation from wells on the edge of a microplate can concentrate reagents and affect cell viability. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. 2. Precise Reagent Handling: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Use calibrated pipettes and ensure thorough mixing. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| High background PGE2 levels in unstimulated controls | 1. Serum in Culture Media: Serum contains factors that can stimulate basal PGE2 production. 2. Cell Stress: High cell density, nutrient depletion, or other stressors can induce a basal inflammatory response. | 1. Serum Starvation: Prior to stimulation, culture cells in serum-free or low-serum media for a period of time (e.g., 4-24 hours) to reduce basal PGE2 levels. 2. Optimal Cell Culture Conditions: Ensure cells are not over-confluent and that the culture medium is fresh. |
| Precipitation of this compound in aqueous media | 1. Poor Solubility: this compound has low aqueous solubility. High concentrations can lead to precipitation when diluted from a DMSO stock into aqueous assay buffer or media. | 1. Final DMSO Concentration: Ensure the final DMSO concentration in the assay is kept to a minimum (ideally ≤0.5%) while maintaining the desired this compound concentration. 2. Serial Dilutions: Perform serial dilutions of the this compound stock in the final assay medium with vigorous mixing to ensure it remains in solution. |
Quantitative Data Summary
| Parameter | Human mPGES-1 | Rat mPGES-1 | Reference |
| IC50 | 16.5 nM | 1080 nM | [1] |
| Selectivity vs. COX-1 & COX-2 | >6500-fold | >6500-fold | [1][3] |
| Inhibition of IL-1β-induced PGE2 synthesis (in vitro) | Potent Inhibition | - | [1] |
Experimental Protocols
Cell-Based Assay for Measuring this compound Inhibition of PGE2 Production
This protocol outlines a general method for assessing the efficacy of this compound in a cell-based assay using an inflammatory stimulus.
1. Cell Seeding:
-
Plate cells (e.g., A549 human lung carcinoma cells) in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours in complete culture medium.
2. Serum Starvation:
-
The following day, replace the complete medium with serum-free medium and incubate for 4-6 hours.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and pre-incubate for 1 hour.
4. Inflammatory Stimulation:
-
Add the inflammatory stimulus (e.g., human IL-1β at a final concentration of 1 ng/mL) to all wells except the unstimulated control.
-
Incubate for 24 hours at 37°C in a humidified incubator.
5. Supernatant Collection:
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
6. PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
7. Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each concentration of this compound relative to the vehicle-treated, stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Visualizations
References
Technical Support Center: Troubleshooting PF-9184 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing PF-9184, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and resolve issues related to this compound precipitation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][3] It is a crystalline solid with the chemical formula C₂₁H₁₄Cl₂N₂O₄S.[2] Published data indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM, and also soluble in DMF.[1][2] However, like many small molecule inhibitors, it has low aqueous solubility, which can lead to precipitation when a concentrated DMSO stock solution is diluted into an aqueous cell culture medium.
Q2: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of this compound upon addition to cell culture media is a common issue arising from its hydrophobic nature.[4] This phenomenon, often termed "crashing out," occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly introduced into the aqueous environment of the media where its solubility is significantly lower.[4] Several factors can cause or exacerbate this issue:
-
High Final Concentration: The intended final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Solvent Shock: The abrupt change in solvent polarity when a concentrated DMSO stock is diluted can cause the compound to precipitate.[5][6]
-
Low Temperature: Cell culture media that is not pre-warmed to 37°C can decrease the solubility of the compound.[4][6]
-
Media Components: Interactions with components in the media, such as salts and proteins in Fetal Bovine Serum (FBS), can reduce the solubility of this compound.[7][8]
-
pH Shifts: The pH of the cell culture medium can influence the solubility of the compound.[7]
Q3: How can I visually identify this compound precipitation?
This compound precipitation can manifest as:
-
Cloudiness or haziness in the cell culture medium.[5]
-
The formation of fine particles or crystals that may be visible to the naked eye or under a microscope.[5]
-
It is crucial to differentiate precipitation from microbial contamination. Contamination often presents with a rapid change in the medium's color (due to pH indicators) and the presence of motile microorganisms under high magnification.[5]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving this compound precipitation in your experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I observed a precipitate immediately after adding my this compound DMSO stock to the cell culture medium. What should I do?
Answer: Immediate precipitation is typically due to the compound's low aqueous solubility and the method of dilution. Follow these steps to prevent it:
-
Pre-warm the Media: Always ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[4][7]
-
Optimize Mixing Technique: Add the this compound stock solution dropwise into the vortex of the gently swirling or vortexing media. This promotes rapid and uniform dispersion, preventing localized high concentrations.[4][7]
-
Perform Serial Dilutions: Instead of adding a highly concentrated stock directly to a large volume of media, create an intermediate dilution of this compound in pre-warmed media first. This gradual reduction in solvent concentration can prevent the compound from crashing out.[4]
-
Lower the Final Concentration: If precipitation persists, your target concentration may be too high. Consider performing a dose-response experiment to determine the maximum soluble concentration that still achieves the desired biological effect.
Issue 2: Precipitation Occurs Over Time During Incubation
Question: The media with this compound was clear initially, but a precipitate formed after incubating for several hours. Why is this happening?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture conditions:
-
Compound Instability: this compound may have limited stability in the culture medium at 37°C over extended periods.
-
Interaction with Media Components: As cells metabolize, they can alter the pH of the medium, which in turn can affect the solubility of this compound.[7] Additionally, interactions with serum proteins can lead to precipitation over time.[7]
-
Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect compound solubility.[5][9]
-
Evaporation: Evaporation of the media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[9][10]
Solutions:
-
Reduce Serum Concentration: If using a serum-containing medium, try reducing the percentage of FBS or consider using a serum-free medium if appropriate for your cell line.
-
Monitor and Control pH: Ensure your medium has adequate buffering capacity and the incubator's CO₂ levels are correctly calibrated.
-
Minimize Temperature Changes: Limit the time culture vessels are outside the incubator.
-
Maintain Proper Humidification: Ensure the incubator has adequate humidity to prevent evaporation. Use culture plates with low-evaporation lids for long-term experiments.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound crystalline solid.
-
Dissolution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the necessary volume of your complete cell culture medium (with serum and other supplements) to 37°C.
-
Prepare Intermediate Dilution (Recommended):
-
Thaw a single-use aliquot of your concentrated this compound DMSO stock.
-
Add a small volume of the stock solution to a larger volume of pre-warmed medium to create an intermediate concentration (e.g., 100 µM). Mix gently but thoroughly.
-
-
Prepare Final Working Solution:
-
While gently swirling the pre-warmed medium, add the required volume of the intermediate dilution (or the stock solution if not preparing an intermediate) dropwise to achieve the desired final concentration.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of pre-warmed medium.
-
Immediate Use: Use the freshly prepared working solution to treat your cells immediately.
Data Presentation
Table 1: Example Solubility Test for this compound in Cell Culture Medium
This table outlines an example experiment to determine the maximum soluble concentration of this compound in your specific cell culture setup.
| Test Concentration (µM) | Volume of 10 mM Stock per 1 mL Media (µL) | Visual Observation at 0 hours | Visual Observation at 24 hours | Absorbance (600 nm) at 24 hours |
| 100 | 10 | Precipitate | Heavy Precipitate | 0.85 |
| 50 | 5 | Hazy | Precipitate | 0.42 |
| 25 | 2.5 | Clear | Hazy | 0.15 |
| 10 | 1 | Clear | Clear | 0.05 |
| 5 | 0.5 | Clear | Clear | 0.04 |
| 1 | 0.1 | Clear | Clear | 0.04 |
| 0 (DMSO Control) | 1 (of DMSO) | Clear | Clear | 0.04 |
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS 1221971-47-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound |CAS:1221971-47-6 Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
Technical Support Center: Cell Viability Assays with PF-06291824 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays with PF-06291824, a potent inhibitor of Lysine-specific demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is PF-06291824 and what is its mechanism of action?
A1: PF-06291824 is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is an enzyme that removes methyl groups from histone proteins, specifically H3K4me1/2 and H3K9me1/2.[1][2] By demethylating these histones, LSD1 plays a crucial role in regulating gene expression. In many cancers, LSD1 is overexpressed and contributes to tumor progression by impeding cell differentiation and promoting proliferation and metastasis.[1][2] PF-06291824 inhibits the catalytic activity of LSD1, leading to changes in gene expression that can induce cell differentiation, reduce proliferation, and ultimately lead to cancer cell death.[3]
Q2: Which cell viability assay should I choose for experiments with PF-06291824?
A2: The choice of assay depends on your specific experimental needs, cell type, and available equipment. Three common types of assays are:
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[4][5] They rely on the reduction of a tetrazolium salt by cellular dehydrogenases to a colored formazan (B1609692) product.[4]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescent assays that quantify ATP, an indicator of metabolically active cells.[6] The luminescent signal is directly proportional to the number of viable cells.[6]
-
Membrane Integrity Assays: These assays use fluorescent dyes to distinguish between live and dead cells based on whether the cell membrane is intact.
For screening purposes, ATP-based assays like CellTiter-Glo® are often preferred due to their high sensitivity and simple "add-mix-measure" protocol.[7] However, it is always good practice to validate findings with an orthogonal method.
Q3: Can PF-06291824 interfere with my cell viability assay?
A3: It is possible for any small molecule to interfere with a cell viability assay.[8] For tetrazolium-based assays like MTT, compounds with reducing properties can chemically reduce the tetrazolium salt, leading to a false-positive signal (increased viability).[9][10] To test for this, it is crucial to include a "compound-only" control, where PF-06291824 is added to the assay medium in the absence of cells.[11] If a significant signal is detected in this control, an alternative assay, such as an ATP-based or dye-based assay, should be considered.
Q4: What is a typical concentration range for PF-06291824 in a cell viability experiment?
A4: The effective concentration of PF-06291824 will vary depending on the cell line. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. A good starting point is a 10-point serial dilution, for example, from 10 µM down to 1 nM. This wide range will help to capture the full dose-response curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in "no-cell" control wells | - Contamination of media or reagents with reducing agents or microbes.[6] - Chemical interference from the test compound (PF-06291824).[8][9] - For luminescent assays, using clear-bottom plates can cause signal bleed-through.[6] | - Use fresh, high-quality reagents and sterile technique. - Run a "compound-only" control to check for interference. If interference is observed, consider switching to an orthogonal assay. - Use opaque-walled plates (white for luminescence, clear for absorbance) suitable for your plate reader.[6][12] |
| High variability between replicate wells | - Uneven cell seeding.[7] - "Edge effects" in the multiwell plate due to evaporation or temperature gradients.[7][12] - Incomplete mixing of reagents.[7] | - Ensure a homogenous single-cell suspension before and during plating.[6] - To minimize edge effects, do not use the outer wells for experimental samples; instead, fill them with sterile medium or PBS.[7] - Ensure thorough but gentle mixing after adding assay reagents.[7] |
| Low or no signal in treated wells | - Cell seeding density is too low. - The incubation time with PF-06291824 was too short to induce a cytotoxic effect. - The concentration of PF-06291824 was too low. | - Optimize cell seeding density to ensure the signal is within the linear range of the assay. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. - Perform a dose-response experiment with a wider concentration range.[13] |
| Unexpectedly high cell viability at high PF-06291824 concentrations | - The compound may be precipitating out of solution at high concentrations. - The solvent (e.g., DMSO) concentration may be affecting the assay.[13] | - Check the solubility of PF-06291824 in your culture medium. - Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).[13] Include a "vehicle-only" control. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol provides a general guideline for assessing cell viability after treatment with PF-06291824. Optimization for specific cell lines is recommended.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PF-06291824
-
DMSO (or other suitable solvent)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Methodology:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Prepare a cell suspension at the desired concentration. The optimal seeding density should be determined empirically to ensure the final reading is within the linear range of the assay. c. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. d. Include wells with medium only for background measurement.[7] e. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare a stock solution of PF-06291824 in DMSO. b. Perform serial dilutions of PF-06291824 in complete culture medium to achieve the desired final concentrations. c. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest PF-06291824 concentration). d. Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of PF-06291824 or the vehicle control. e. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[14] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12] e. Measure the luminescence using a luminometer.[7]
-
Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental readings. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells. c. Plot the percentage of cell viability against the logarithm of the PF-06291824 concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values for PF-06291824 in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MV-4-11 | Acute Myeloid Leukemia | 50 |
| MOLM-13 | Acute Myeloid Leukemia | 85 |
| A549 | Non-Small Cell Lung Cancer | 250 |
| HCT116 | Colorectal Carcinoma | 400 |
Note: These are example values and may not reflect actual experimental results.
Table 2: Example Dose-Response Data for PF-06291824 in MV-4-11 Cells
| PF-06291824 (nM) | % Viability (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 10 | 85.3 | 6.1 |
| 50 | 49.2 | 3.9 |
| 100 | 25.6 | 2.5 |
| 500 | 5.1 | 1.8 |
| 1000 | 2.3 | 1.1 |
Note: These are example data and may not reflect actual experimental results.
Visualizations
Caption: Mechanism of action of PF-06291824.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting high variability in results.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. benchchem.com [benchchem.com]
- 14. ulab360.com [ulab360.com]
Technical Support Center: Ensuring Consistent PF-9184 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the consistent and reliable activity of PF-9184 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2][3] Its mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key inflammatory mediator.[4] It exhibits high selectivity for mPGES-1 over cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C.[1][3] Short-term storage at 0°C is also acceptable.[5] It is recommended to desiccate the compound during storage.[5]
Q3: How should I dissolve this compound for my experiments?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the expected IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system. For the recombinant human mPGES-1 enzyme, the IC50 is approximately 16.5 nM.[1][2] In cell-based assays, such as those using IL-1β-stimulated fibroblasts or LPS-treated human whole blood, the IC50 for PGE2 synthesis inhibition is in the range of 0.4 to 5 µM.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory activity | Improper Storage: The compound may have degraded due to incorrect storage conditions. | Always store this compound at -20°C in a desiccated environment. For solutions in DMSO, store at -20°C and minimize freeze-thaw cycles. |
| Incomplete Dissolution: The compound may not be fully dissolved in the solvent. | Ensure complete dissolution of the this compound powder in DMSO or DMF before further dilution. Briefly vortex and visually inspect for any undissolved particles. | |
| Low Cell Responsiveness: The cells used in the assay may not be expressing sufficient levels of mPGES-1 or may not be responding adequately to the pro-inflammatory stimulus (e.g., LPS, IL-1β). | Confirm mPGES-1 expression in your cell line. Optimize the concentration and incubation time of the pro-inflammatory stimulus to ensure robust PGE2 production in control wells. | |
| Assay Interference: Components of the cell culture medium (e.g., serum) may interfere with the activity of this compound. | Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell type. | |
| Inconsistent results between experiments | Variable Cell Passage Number: Cells at high passage numbers can exhibit altered phenotypes and gene expression, including mPGES-1. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Seeding Density: Variations in cell density can affect the response to stimuli and inhibitors. | Ensure a consistent cell seeding density across all wells and experiments. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell health. | Avoid using the outermost wells of the plate for critical experiments. Fill the outer wells with sterile PBS or medium to minimize evaporation. | |
| Unexpected cellular toxicity | High DMSO Concentration: The final concentration of the solvent (DMSO) may be too high for the cells. | Ensure the final DMSO concentration in the culture medium is below a toxic level for your specific cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration. |
| Off-target Effects at High Concentrations: At very high concentrations, this compound may exhibit off-target effects leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration range for mPGES-1 inhibition without inducing significant cell death. |
Data Summary
Inhibitory Potency of this compound
| Assay Type | Target | Species | IC50 |
| Enzymatic Assay | Recombinant mPGES-1 | Human | 16.5 nM[1][2] |
| Cell-based Assay (PGE2 Synthesis) | mPGES-1 | Human | 0.4 - 5 µM[1][4] |
Solubility of this compound
| Solvent | Solubility |
| DMSO | ~15 mg/mL[4] |
| DMF | ~20 mg/mL[4] |
Experimental Protocols
Key Experiment: Inhibition of PGE2 Production in a Human Monocytic Cell Line (e.g., THP-1)
1. Cell Culture and Seeding:
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
- Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
- Differentiate the monocytes into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL and incubate for 48 hours.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Serially dilute the this compound stock solution in culture medium to prepare 2X working concentrations.
- After differentiation, gently aspirate the PMA-containing medium and replace it with 100 µL of fresh medium.
- Add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (no inhibitor).
3. Stimulation and Incubation:
- Immediately after adding the inhibitor, add Lipopolysaccharide (LPS) to all wells (except the unstimulated control) at a final concentration of 1 µg/mL to induce mPGES-1 expression and PGE2 production.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. Measurement of PGE2 Levels:
- After incubation, centrifuge the plate at 400 x g for 10 minutes.
- Collect the supernatant and measure the concentration of PGE2 using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
- Plot the percentage inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the prostaglandin E2 synthesis pathway.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A logical approach to troubleshooting inconsistent this compound activity.
References
Validation & Comparative
A Comparative Guide to PF-9184 and Other mPGES-1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor PF-9184 with other notable alternatives. The following sections detail their performance based on available experimental data, outline relevant experimental methodologies, and visualize key biological and experimental pathways.
Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). As PGE2 is a key mediator of inflammation, pain, and fever, selective inhibition of mPGES-1 presents a promising therapeutic strategy, potentially circumventing the gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[1][2] this compound has emerged as a potent and highly selective inhibitor of human mPGES-1, demonstrating significant potential in preclinical studies.[1] This guide will compare this compound to other mPGES-1 inhibitors, providing a comprehensive overview for researchers in the field.
Performance Comparison of mPGES-1 Inhibitors
The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic parameters of this compound and other selected mPGES-1 inhibitors.
Table 1: In Vitro Potency Against mPGES-1
| Compound | Chemical Class | Human mPGES-1 IC50 (nM) | Rat mPGES-1 IC50 (nM) | Mouse mPGES-1 IC50 (nM) | Reference(s) |
| This compound | Oxicam | 16.5 | 1080 | - | [1] |
| MF63 | Phenanthrene imidazole | 1 | - | - | [3] |
| Licofelone | Arylpyrrolizine | 6000 | - | - | [3] |
| Compound 37 | Benzoxazole (B165842) | 18 | - | - | [3][4] |
| Compound 26 (PF-4693627) | Benzoxazole | 3 | - | - | [3] |
| Compound III | Benzimidazole (B57391) | 90 | 900 | - | [3] |
| Compound 17d | Benzimidazole | 8 | No inhibition | No inhibition | [3] |
| Compound 4b | Benzylidenebarbituric acid | 33 | - | 157 | [3] |
| AGU654 (Compound 44) | Benzimidazole | 2.9 | - | - | [5][6] |
Note: "-" indicates data not available in the searched sources.
Table 2: Cellular Activity and Selectivity
| Compound | A549 Cell PGE2 IC50 (nM) | Human Whole Blood PGE2 IC50 (µM) | COX-1 Selectivity (Fold) | COX-2 Selectivity (Fold) | Other Selectivity Information | Reference(s) |
| This compound | 420 | ~5 | >6500 | >6500 | No significant inhibition of 6-keto-PGF1α, PGF2α, and TXB2 (IC50 > 100 µM) | [1][3] |
| MF63 | 420 | 1.3 | - | - | - | [3] |
| Licofelone | <1000 | - | - | - | Also inhibits 5-LOX | [3] |
| Compound 37 | 34 | - | - | 500 | 2500-fold selective over 6-keto-PGF1α synthesis | [4] |
| Compound 26 (PF-4693627) | - | - | - | - | Selective against TXAS, PGDS, 5-LOX, 15-LOX, 12-LOX | [3] |
| Compound III | Yes (potency not specified) | Yes (potency not specified) | No inhibition up to 50 µM | No inhibition up to 50 µM | No inhibition of PGIS or H-PGDS up to 50 µM | [3] |
| Compound 17d | 16.24 | 0.2499 | - | - | - | [3] |
| Compound 4b | - | - | >3000 | >3000 | - | [3] |
| AGU654 (Compound 44) | - | 1 | High | High | No effect on 5-LOX and FLAP | [5][6] |
Note: "-" indicates data not available in the searched sources. "Yes" indicates reported activity without a specific IC50 value.
Table 3: Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) (h) | Cmax | Tmax | AUC | Reference(s) |
| This compound | - | - | - | - | - | - | - |
| Compound 37 | Dog | 55 | 7 | - | - | - | [4] |
| Compound 44 | Mouse | - | 2.3 | - | - | - | [3] |
| AGU654 (Compound 44) | Guinea Pig | Excellent (value not specified) | - | - | - | - | [5][6] |
Note: "-" indicates data not available in the searched sources.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: The mPGES-1 signaling pathway in inflammation.
Caption: General experimental workflow for evaluating mPGES-1 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of mPGES-1 inhibitors.
Recombinant Human mPGES-1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant human mPGES-1.
-
Enzyme and Substrate Preparation: Recombinant human mPGES-1 is expressed and purified. The substrate, PGH2, is synthesized and stored at -80°C.
-
Assay Buffer: A typical assay buffer is 0.1 M sodium phosphate (B84403) buffer (pH 7.5) containing 2.5 mM glutathione (B108866) (GSH), a necessary cofactor for mPGES-1 activity.
-
Assay Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
The diluted compounds are pre-incubated with the purified mPGES-1 enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of PGH2 to a final concentration of approximately 10-20 µM.
-
The reaction is allowed to proceed for a short duration (e.g., 60 seconds) at room temperature.
-
The reaction is terminated by the addition of a stop solution, typically containing a reducing agent like stannous chloride (SnCl2) in an acidic buffer, which converts any remaining PGH2 to PGF2α.
-
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of mPGES-1 activity, is determined by fitting the data to a dose-response curve.
Cell-Based PGE2 Inhibition Assay (A549 Cells)
This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, where factors like cell permeability and metabolism come into play. A549 human lung carcinoma cells are commonly used as they can be stimulated to express COX-2 and mPGES-1.
-
Cell Culture and Seeding: A549 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 24- or 96-well plates.
-
Stimulation: To induce the expression of COX-2 and mPGES-1, the cells are stimulated with a pro-inflammatory agent, typically interleukin-1 beta (IL-1β) at a concentration of around 1 ng/mL.
-
Compound Treatment: Following stimulation, the cells are treated with various concentrations of the test compounds or a vehicle control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for the production and release of PGE2 into the culture medium.
-
Supernatant Collection and PGE2 Quantification: The cell culture supernatant is collected, and the concentration of PGE2 is measured using a validated ELISA kit.
-
Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated from the dose-response curve.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant system to evaluate the potency of mPGES-1 inhibitors as it includes all the cellular and plasma components of blood.
-
Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor or vehicle control for a short period.
-
Stimulation: To induce PGE2 production, the blood is stimulated with lipopolysaccharide (LPS) at a concentration of approximately 10 µg/mL.
-
Incubation: The blood is incubated at 37°C for 24 hours to allow for prostanoid synthesis.
-
Plasma Separation and Prostanoid Measurement: The blood is centrifuged to separate the plasma. The concentrations of PGE2 and other prostanoids (e.g., thromboxane (B8750289) B2 (TXB2), 6-keto-PGF1α) in the plasma are measured by LC-MS/MS or ELISA.
-
Data Analysis: The IC50 for the inhibition of PGE2 production is determined. The effect on other prostanoids is also assessed to evaluate selectivity.
Conclusion
This compound stands out as a highly potent and selective inhibitor of human mPGES-1, demonstrating a clear distinction from COX-2 inhibition in cellular systems.[1] Its high selectivity for mPGES-1 over COX enzymes and other prostanoid synthases suggests a favorable safety profile, potentially avoiding the side effects associated with less selective anti-inflammatory drugs.[3] However, the development of mPGES-1 inhibitors, including this compound, has been challenged by species-specific differences in potency and issues related to pharmacokinetic properties such as high plasma protein binding, which can reduce in vivo efficacy.[3]
The comparative data presented in this guide highlights the diversity of chemical scaffolds being explored for mPGES-1 inhibition, each with its own set of advantages and disadvantages. For instance, while some benzimidazole derivatives show excellent potency and selectivity, their activity against rodent mPGES-1 can be limited, complicating preclinical in vivo evaluation.[3] Conversely, compounds like the benzoxazole derivative (Compound 37) have demonstrated oral bioavailability in animal models, a crucial step towards clinical development.[4]
Future research will likely focus on optimizing the pharmacokinetic profiles of potent and selective mPGES-1 inhibitors to translate their in vitro efficacy into in vivo therapeutic benefits. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of this promising class of anti-inflammatory agents.
References
- 1. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzoxazole inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PF-9184 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the target engagement of PF-9184, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This document outlines key experimental approaches, presents comparative data with other mPGES-1 inhibitors, and offers detailed protocols to facilitate the design and execution of robust target validation studies.
Introduction to this compound and its Target: mPGES-1
This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme that plays a critical role in the inflammatory process.[1][2] mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[3] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 is hypothesized to reduce PGE2 production without affecting the synthesis of other prostanoids, potentially offering a safer therapeutic strategy with fewer gastrointestinal and cardiovascular side effects.[4][5] Validating that a compound like this compound directly interacts with and inhibits mPGES-1 within a biological system is a crucial step in its preclinical and clinical development.
Comparative Analysis of mPGES-1 Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other known mPGES-1 inhibitors across various in vitro assays. This data provides a benchmark for evaluating the efficacy of novel compounds.
| Compound | Biochemical Assay (IC50, nM) | Cellular Assay (IC50, µM) | Human Whole Blood Assay (IC50, µM) |
| This compound | 16.5 (human mPGES-1)[1][4] | 0.4 - 5 (IL-1β-stimulated fibroblasts)[3] | ~5[3] |
| MF63 | 1 (human mPGES-1) | 0.42 (A549 cells) | 1.3 |
| Licofelone (ML3000) | 6 (cell-free) | < 1 (IL-1β-treated A549 cells) | Not Reported |
| Compound 37 | 18 (human mPGES-1) | 0.0347 (fetal fibroblast) | 7.56 |
| PBCH | 70 (mPGES-1 enzyme) | 0.193 (A549 cells) | 0.428 |
Key Experimental Protocols for Target Engagement Validation
Validating the target engagement of this compound and other mPGES-1 inhibitors involves a multi-tiered approach, progressing from biochemical assays to more physiologically relevant cellular and whole blood models.
Biochemical Assay: Recombinant mPGES-1 Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant mPGES-1.
Methodology:
-
Enzyme Source: Human recombinant mPGES-1 is expressed and purified from a suitable system (e.g., E. coli).
-
Substrate: Prostaglandin H2 (PGH2) is used as the substrate.
-
Incubation: The recombinant mPGES-1 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) on ice.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of PGH2.
-
Reaction Termination: The reaction is stopped after a defined period.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of mPGES-1 activity (IC50) is calculated from the dose-response curve.
Cellular Assay: Inhibition of PGE2 Production in Stimulated Cells
This assay assesses the ability of an inhibitor to block PGE2 synthesis in a cellular context, where factors like cell permeability and off-target effects can be evaluated.
Methodology:
-
Cell Lines: Human cell lines that express mPGES-1 upon stimulation, such as A549 lung carcinoma cells or synovial fibroblasts from rheumatoid arthritis patients (RASF), are commonly used.[4]
-
Cell Culture: Cells are cultured to an appropriate confluency.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Inflammatory Stimulus: To induce the expression of COX-2 and mPGES-1, cells are stimulated with a pro-inflammatory agent like interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS).[3]
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.[7]
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is measured by EIA or LC-MS/MS.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the inhibitor concentration.
Human Whole Blood Assay: A Physiologically Relevant Model
The human whole blood assay provides a more complex and physiologically relevant environment to assess the efficacy and selectivity of mPGES-1 inhibitors.[7]
Methodology:
-
Blood Collection: Freshly drawn human whole blood is collected from healthy volunteers.
-
Inhibitor Incubation: Aliquots of whole blood are pre-incubated with the test inhibitor at various concentrations.
-
LPS Stimulation: An inflammatory response is induced by adding LPS (10 µg/mL) to the blood samples.[7]
-
Incubation: The samples are incubated for 24 hours at 37°C to allow for the production of prostanoids.[7]
-
Plasma Separation: Plasma is separated by centrifugation.
-
Prostanoid Profiling: The levels of PGE2 and other eicosanoids (e.g., Thromboxane B2 - TXB2) in the plasma are quantified by LC-MS/MS.[7]
-
Selectivity Assessment: The selectivity of the inhibitor is determined by comparing its effect on PGE2 production versus its effect on the production of other prostanoids like TXB2, which is a marker for COX-1 activity.
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures involved in validating this compound target engagement, the following diagrams have been generated.
Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound.
Caption: A tiered experimental workflow for validating mPGES-1 target engagement.
Conclusion
The validation of this compound target engagement requires a systematic approach employing biochemical, cellular, and whole blood assays. By comparing its inhibitory profile to that of other mPGES-1 inhibitors and meticulously following established protocols, researchers can generate robust data to support the continued development of this promising anti-inflammatory agent. The provided methodologies and comparative data serve as a valuable resource for scientists working to characterize the next generation of selective mPGES-1 inhibitors.
References
- 1. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor, PF-9184, with other alternative inhibitors. The focus is on its specificity against related enzymes in the prostaglandin synthesis pathway, supported by experimental data and detailed methodologies.
Introduction to this compound and its Target
This compound is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway.[1][2][3] mPGES-1 is a key player in inflammation and is considered a promising therapeutic target for inflammatory diseases. By selectively inhibiting mPGES-1, this compound aims to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins (B1171923), a common side effect of broader-acting anti-inflammatory drugs like COX inhibitors.
Prostaglandin E2 Synthesis Pathway
The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is a critical intermediate that can be converted into various prostaglandins by different synthases. mPGES-1 specifically catalyzes the isomerization of PGH2 to PGE2.
Comparative Specificity of this compound
This compound exhibits high selectivity for mPGES-1. This section compares its inhibitory potency against its primary target and related enzymes with that of other known mPGES-1 inhibitors.
| Inhibitor | Class | IC50 vs. human mPGES-1 (nM) | Selectivity against COX-1 & COX-2 | Selectivity against other Prostaglandin Synthases |
| This compound | Biphenyl Carboxamide | 16.5 | >6,500-fold | High selectivity reported, but specific IC50 values against other synthases are not readily available. |
| MF63 | Phenanthrene (B1679779) Imidazole | 1.3 | >1000-fold | Highly selective over other prostanoid synthases.[4] |
| Compound 44 | Phenanthrene Imidazole | 0.9 | High | Good selectivity with nearly no effects on other prostaglandins.[2][5][6] |
| AGU654 (Compound 44) | Benzimidazole | 2.9 | Selective over COX-1, COX-2, 5-LOX, and FLAP.[1][7] | Selectively suppresses PGE2 production while sparing other prostaglandins.[1][7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the specificity of mPGES-1 inhibitors.
In Vitro mPGES-1 Enzyme Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated mPGES-1.
Objective: To determine the IC50 value of an inhibitor against purified mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is purified and prepared in a suitable buffer.
-
Compound Pre-incubation: The test compound (e.g., this compound) is pre-incubated with the mPGES-1 enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a short incubation period (e.g., 1-2 minutes), the reaction is stopped by adding a stop solution, typically containing a reducing agent like stannous chloride (SnCl2) to convert any remaining PGH2 to other products.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of mPGES-1 activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PGE2 Synthesis Assay (e.g., IL-1β Stimulation)
This assay measures the ability of an inhibitor to block PGE2 production in a cellular context, which is more physiologically relevant.
Objective: To determine the cellular potency of an inhibitor in a whole-cell system.
Methodology:
-
Cell Culture: A suitable cell line that expresses mPGES-1 upon stimulation (e.g., A549 lung carcinoma cells, or primary cells like synoviocytes) is cultured.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test inhibitor for a specific duration.
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as interleukin-1 beta (IL-1β), to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Incubation: The cells are incubated for an extended period (e.g., 24 hours) to allow for PGE2 synthesis and release into the culture medium.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a validated method like ELISA or LC-MS.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that reduces IL-1β-stimulated PGE2 production by 50%.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of PF-9184
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of PF-9184, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), with alternative compounds. The information is intended to assist researchers in selecting the most appropriate chemical tools for their studies and to provide a framework for interpreting experimental results.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets mPGES-1, a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[1] By inhibiting mPGES-1, this compound effectively reduces the production of PGE2, a key mediator of inflammation, pain, and fever. A significant advantage of targeting mPGES-1 is the potential to avoid the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit the upstream cyclooxygenase (COX) enzymes.
The primary signaling pathway affected by this compound is the conversion of prostaglandin H2 (PGH2) to PGE2. This guide will explore the selectivity of this compound for mPGES-1 over other related enzymes and a broader range of potential off-targets.
Caption: Inhibition of mPGES-1 by this compound blocks PGE2 production.
Comparison of this compound with Alternative Inhibitors
To provide a comprehensive understanding of this compound's selectivity, it is compared with other known mPGES-1 inhibitors and related compounds. The alternatives include:
-
MF63: A potent mPGES-1 inhibitor.
-
Compound III: Another selective mPGES-1 inhibitor.
-
Celecoxib: A selective COX-2 inhibitor.
-
Rofecoxib: A selective COX-2 inhibitor (withdrawn from the market but relevant for historical comparison).
-
Apricoxib: A novel selective COX-2 inhibitor.
Quantitative Comparison of Inhibitory Activity and Selectivity
The following table summarizes the available quantitative data for the inhibitory activity (IC50) of this compound and its alternatives against their primary targets and key off-targets. It is important to note that comprehensive, publicly available cross-reactivity data for this compound, MF63, and Compound III against a broad panel of kinases and other receptors is limited. The data presented here is based on published literature.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Selectivity vs. COX-1 (fold) | Selectivity vs. COX-2 (fold) | Notes |
| This compound | mPGES-1 | 16.5 [1] | >6,500 [1] | >6,500 [1] | Highly selective over COX enzymes. |
| MF63 | mPGES-1 | 1.3 | High | High | Potent mPGES-1 inhibitor. |
| Compound III | mPGES-1 | 90 | High | High | Shows dual inhibition against human and murine mPGES-1.[2] |
| Celecoxib | COX-2 | ~15 | ~15 | - | A well-established COX-2 inhibitor. |
| Rofecoxib | COX-2 | ~18 | >277 | - | Withdrawn from the market due to cardiovascular risks. |
| Apricoxib | COX-2 | Potent | High | - | A novel COX-2 inhibitor with anti-tumor effects. |
Note: The lack of standardized, head-to-head, broad-panel screening data for all compounds makes direct comparison of off-target effects challenging. Researchers are encouraged to perform their own comprehensive selectivity profiling for their specific research needs.
Experimental Protocols
To facilitate the independent assessment of cross-reactivity, this section provides detailed methodologies for key experiments.
Experimental Workflow for Assessing Off-Target Activity
A typical workflow to determine the cross-reactivity profile of a compound like this compound involves a tiered approach, starting with primary target engagement and moving to broad off-target screening.
Caption: A tiered workflow for assessing compound cross-reactivity.
In Vitro mPGES-1 Inhibition Assay (Biochemical Assay)
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory activity of a compound on mPGES-1.
Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Reduced glutathione (B108866) (GSH)
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stop solution (e.g., a solution containing a reducing agent like stannous chloride)
-
PGE2 ELISA kit
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant mPGES-1 enzyme, and GSH.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a short, defined time (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for PGE2 Production (Cell-Based Assay)
This protocol measures the ability of a compound to inhibit PGE2 production in a more physiologically relevant cellular context.
Materials:
-
Freshly drawn human whole blood from healthy volunteers (with appropriate consent)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in DMSO
-
Culture medium (e.g., RPMI 1640)
-
PGE2 ELISA kit
Procedure:
-
Dilute the whole blood with culture medium.
-
Add the test compound at various concentrations to the diluted blood. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the samples for a defined period (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Stimulate the production of PGE2 by adding LPS to the samples (final concentration, e.g., 10 µg/mL).
-
Incubate the samples for an extended period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the samples to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Quantify the amount of PGE2 in the plasma samples using a commercially available PGE2 ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the biochemical assay protocol.
Broad Kinase Selectivity Profiling (e.g., Adapting the ADP-Glo™ Kinase Assay)
While specific KINOMEscan data for this compound is not publicly available, researchers can perform their own broad kinase selectivity screening using commercially available platforms or by adapting assays like the ADP-Glo™ Kinase Assay. This protocol provides a general framework.
Materials:
-
A panel of purified, active protein kinases
-
Specific kinase substrates for each kinase in the panel
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Kinase Reaction:
-
In a multi-well plate, add the kinase assay buffer, the specific kinase, and its corresponding substrate.
-
Add the test compound at a fixed concentration (for single-point screening) or in a dose-response format.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for the test compound against each kinase in the panel.
-
For compounds showing significant inhibition, perform a full dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective inhibitor of mPGES-1, demonstrating significant selectivity over the upstream COX-1 and COX-2 enzymes. While comprehensive, publicly available data on its cross-reactivity against a broad range of off-targets is limited, the provided experimental protocols offer a robust framework for researchers to conduct their own detailed selectivity profiling. When selecting an mPGES-1 inhibitor for research, it is crucial to consider the specific experimental context and, if necessary, to perform head-to-head comparisons with relevant alternatives to ensure the most appropriate tool is chosen for the scientific question at hand.
References
Independent Verification of PF-9184 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor, PF-9184, with other commercially available alternatives. The data presented is based on published experimental findings to assist researchers in making informed decisions for their studies.
Introduction to this compound and mPGES-1 Inhibition
This compound is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, which is often upregulated during inflammation. By selectively targeting mPGES-1, inhibitors like this compound aim to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids, a mechanism that may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4]
This guide compares the in vitro activity of this compound with another selective mPGES-1 inhibitor, PF-4693627, and the dual COX/5-LOX inhibitor, Licofelone.
Comparative Efficacy of mPGES-1 Inhibitors
The following tables summarize the in vitro inhibitory activities of this compound and its alternatives against mPGES-1 and in cell-based assays.
Disclaimer: The data presented below is compiled from different publications. Direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | Organism | IC50 (nM) | Selectivity |
| This compound | mPGES-1 | Human | 16.5 | >6500-fold vs COX-1/COX-2[1] |
| PF-4693627 | mPGES-1 | Human | 3 | Selective vs COX-2, TXAS, PGDS, 5-LOX, 15-LOX, and 12-LOX[5][6] |
| Licofelone | COX/5-LOX | Not Specified | IC50 COX = 210 nM, IC50 5-LOX = 180 nM | Dual Inhibitor |
Table 2: Cellular Activity - PGE2 Inhibition
| Compound | Assay System | IC50 (µM) |
| This compound | Human Whole Blood | ~5[1][3] |
| This compound | IL-1β-stimulated human synovial fibroblasts | 0.5 - 5[1] |
| PF-4693627 | Human Whole Blood | 0.109[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and a general workflow for evaluating mPGES-1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Recombinant Human mPGES-1 Enzyme Inhibition Assay
This cell-free assay determines the direct inhibitory effect of a compound on mPGES-1 activity.
1. Reagents and Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Glutathione (GSH) as a cofactor
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Stop solution (e.g., a solution of a reducing agent like stannous chloride)
-
PGE2 ELISA kit for detection
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, GSH, and the recombinant mPGES-1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a short duration (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PGE2 Production Assay (A549 Cells)
This assay measures the ability of a compound to inhibit PGE2 production in a cellular context.
1. Reagents and Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interleukin-1β (IL-1β) to stimulate PGE2 production
-
Test compounds dissolved in DMSO
-
PGE2 ELISA kit
2. Procedure:
-
Seed A549 cells in multi-well plates and culture until they reach a desired confluency.
-
Replace the culture medium with a low-serum medium.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) and pre-incubate for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.
-
Incubate the cells for an extended period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.
Human Whole Blood Assay for PGE2 Inhibition
This ex vivo assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix.
1. Reagents and Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
Lipopolysaccharide (LPS) to stimulate PGE2 production
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
2. Procedure:
-
Aliquot the fresh human whole blood into multi-well plates.
-
Add the test compound at various concentrations or vehicle (DMSO) to the blood samples.
-
Pre-incubate the plates at 37°C for 30 minutes.
-
Stimulate the blood with LPS (e.g., 10 µg/mL final concentration) to induce an inflammatory response and subsequent PGE2 production.
-
Incubate the plates for 24 hours at 37°C.
-
After incubation, centrifuge the plates to separate the plasma.
-
Collect the plasma supernatant.
-
Measure the PGE2 concentration in the plasma using a competitive ELISA kit.
-
Calculate the percent inhibition of PGE2 synthesis and determine the IC50 value.
References
- 1. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
A Comparative Analysis of PF-9184 and Celecoxib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of PF-9184 and celecoxib (B62257), focusing on their mechanisms of action, in vitro and in vivo efficacy, and pharmacokinetic profiles. The information is supported by experimental data to aid in the evaluation of these anti-inflammatory compounds.
Celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits cyclooxygenase-2 (COX-2). In contrast, this compound is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme downstream of COX-2 in the prostaglandin E2 (PGE2) biosynthesis pathway. This fundamental difference in their targets presents distinct therapeutic profiles and potential advantages.
Mechanism of Action: Targeting Different Key Enzymes in the Inflammatory Cascade
The anti-inflammatory effects of both celecoxib and this compound center on the reduction of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. However, they achieve this through the inhibition of different enzymes in the arachidonic acid cascade.
Celecoxib acts as a selective inhibitor of COX-2.[1][2] This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids, including PGE2. By blocking COX-2, celecoxib effectively reduces the production of these pro-inflammatory mediators.[1][2]
This compound , on the other hand, targets microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme that specifically converts PGH2 to PGE2.[3][4][5] This targeted approach, in theory, allows for the reduction of PGE2 without affecting the synthesis of other prostanoids that may have important physiological functions.
Figure 1: Simplified signaling pathway of PGE2 synthesis and points of inhibition for celecoxib and this compound.
Comparative Efficacy and Selectivity
Data Presentation: In Vitro and In Vivo Performance
| Parameter | This compound | Celecoxib |
| Target | mPGES-1[3][4][5] | COX-2[1][2] |
| In Vitro IC50 (Human Enzyme) | 16.5 nM (mPGES-1)[3][4][5] | 40 nM (COX-2)[6] |
| Selectivity | >6,500-fold for mPGES-1 over COX-1 and COX-2[5] | ~30-fold for COX-2 over COX-1[1] |
| Human Whole Blood Assay IC50 (PGE2 inhibition) | ~5 µM[7] | ~0.53 µM[1] |
| In Vivo Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema in Rats) | Data not available | Dose-dependent reduction in paw edema (0.3-30 mg/kg, IP)[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Enzyme Inhibition Assays
mPGES-1 Inhibition Assay
The inhibitory activity of this compound against human recombinant mPGES-1 can be determined by measuring the conversion of PGH2 to PGE2. The following is a general protocol:
-
Reagents: Human recombinant mPGES-1, PGH2 (substrate), glutathione (B108866) (GSH, cofactor), reaction buffer (e.g., potassium phosphate (B84403) buffer), test compound (this compound), and a stop solution.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound in the reaction buffer containing GSH for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).
-
Initiate the reaction by adding PGH2.
-
Allow the reaction to proceed for a defined period (e.g., 60 seconds).
-
Terminate the reaction by adding a stop solution (e.g., a solution containing a ferric chloride).
-
Quantify the amount of PGE2 produced using a suitable method, such as an enzyme immunoassay (EIA).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
COX-2 Inhibition Assay
The inhibitory potency of celecoxib against COX-2 can be assessed using a similar principle, measuring the production of prostaglandins.
-
Reagents: Human recombinant COX-2, arachidonic acid (substrate), reaction buffer (e.g., Tris-HCl buffer), heme (cofactor), test compound (celecoxib).
-
Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of celecoxib in the reaction buffer containing heme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific duration (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction.
-
Measure the amount of prostaglandin (e.g., PGE2 or a stable metabolite) produced using EIA or other detection methods.
-
-
Data Analysis: Determine the IC50 value as described for the mPGES-1 assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [journals.mums.ac.ir]
- 4. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the mPGES-1 Inhibitor PF-9184 Across Human, Mouse, and Rat
A comprehensive guide for researchers and drug development professionals on the species-specific performance of PF-9184, a potent inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), in comparison to alternative compounds.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a central mediator of pain, fever, and inflammation. Selective inhibition of mPGES-1 presents a promising therapeutic strategy, potentially offering the anti-inflammatory benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors while mitigating their associated gastrointestinal and cardiovascular side effects. This compound has emerged as a highly potent and selective inhibitor of human mPGES-1. However, significant species-specific differences in its activity have been observed, posing challenges for preclinical evaluation. This guide provides a detailed comparison of this compound's performance in human, mouse, and rat systems, alongside data for alternative mPGES-1 inhibitors, to aid researchers in selecting appropriate models and interpreting preclinical data.
Data Presentation
In Vitro Potency and Selectivity of mPGES-1 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and alternative compounds against recombinant mPGES-1 from human, mouse, and rat sources, as well as their selectivity over cyclooxygenase (COX) enzymes.
| Compound | Human mPGES-1 IC50 (nM) | Mouse mPGES-1 IC50 (nM) | Rat mPGES-1 IC50 (nM) | COX-1/COX-2 Selectivity |
| This compound | 16.5[1][2][3] | Data Not Available | 1080[4] | >6500-fold vs. COX-1/2[1][2][3] |
| Compound III | 90[5] | Suppressed PGE2 generation in mouse macrophages[4][5] | 900[4][5] | No inhibition of COX-1/2 up to 50 µM[5] |
| Compound 4b | 33[5] | 157[5] | Data Not Available | No inhibition of COX-1/2 at 100 µM[5] |
| MF63 | 1[6] | No significant inhibition[7] | No significant inhibition[7] | Data Not Available |
Cellular Activity of mPGES-1 Inhibitors
This table presents the inhibitory activity of this compound and its alternatives on PGE2 synthesis in cellular and whole blood assays, providing insights into their performance in a more physiological context.
| Compound | Assay System | Species | IC50 (µM) |
| This compound | IL-1β-stimulated rheumatoid arthritis synovial fibroblasts | Human | 0.42[5] |
| Human Whole Blood Assay | Human | ~5[5] | |
| Compound III | A549 cells | Human | Data Not Available |
| Mouse peritoneal macrophages (LPS-stimulated) | Mouse | Suppressed PGE2 generation[4][5] | |
| Compound 4b | Mouse air-pouch model | Mouse | Markedly decreased PGE2 levels[5] |
| MF63 | A549 cells | Human | 0.42[6] |
| Human Whole Blood Assay | Human | 1.3[6] |
Experimental Protocols
Recombinant mPGES-1 Enzyme Inhibition Assay
This protocol outlines the determination of the direct inhibitory activity of a compound on the isolated mPGES-1 enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human, mouse, or rat mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli). The purified enzyme is stored at -80°C in a suitable buffer.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains the purified mPGES-1 enzyme, a source of the substrate prostaglandin H2 (PGH2), and glutathione (B108866) as a cofactor.
-
Compound Incubation: The test compound, such as this compound, is pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for binding.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of PGH2. The reaction is allowed to proceed for a short duration (e.g., 1-2 minutes) and then terminated by the addition of a stop solution (e.g., a solution containing a metal salt like stannous chloride or a strong acid).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Human Whole Blood Assay for PGE2 Inhibition
This assay assesses the ability of a compound to inhibit PGE2 production in a more physiologically relevant ex vivo system that includes plasma protein binding effects.
Methodology:
-
Blood Collection: Freshly drawn human whole blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: The whole blood is aliquoted and incubated with various concentrations of the test compound or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: To induce the production of PGE2, the blood is stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), at a concentration of 1-10 µg/mL.
-
Incubation and Plasma Separation: The stimulated blood is incubated for a further period (e.g., 24 hours) at 37°C. Following incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is measured using a validated ELISA kit.
-
Data Analysis: The percentage of inhibition of PGE2 synthesis at each compound concentration is calculated relative to the LPS-stimulated vehicle control. The IC50 value is then determined from the concentration-response curve.
Mandatory Visualization
Signaling Pathway of PGE2 Synthesis and Inhibition
Caption: The enzymatic cascade of PGE2 synthesis and points of inhibition.
Experimental Workflow for mPGES-1 Inhibition Assays
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of PF-06940434 and Other Emerging Therapies Targeting Integrin and TGF-β Pathways in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of PF-06940434, an investigational integrin alpha-V/beta-8 (αvβ8) antagonist, and compares its profile with other clinical-stage therapeutic alternatives targeting the transforming growth factor-beta (TGF-β) and integrin signaling pathways for the treatment of advanced solid tumors. Due to the termination of the Phase 1 clinical trial for PF-06940434 for strategic reasons, publicly available clinical data is limited. This guide, therefore, focuses on the available information for PF-06940434 and provides a comparative analysis of its proposed mechanism against that of other agents in similar developmental stages.
Introduction to PF-06940434
PF-06940434 is a monoclonal antibody developed by Pfizer that acts as an antagonist of integrin αvβ8.[1] This integrin is a key activator of latent TGF-β, a pleiotropic cytokine with a dual role in cancer. In early-stage tumors, TGF-β can act as a tumor suppressor, while in advanced cancers, it often promotes tumor progression, metastasis, and immunosuppression.[2][3] By inhibiting the αvβ8-mediated activation of TGF-β, PF-06940434 was investigated for its potential to overcome the pro-tumoral effects of TGF-β in the tumor microenvironment.
A Phase 1 clinical trial (NCT04152018) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06940434 as a single agent and in combination with an anti-PD-1 therapy in patients with various advanced or metastatic solid tumors.[4][5] However, the trial was terminated based on strategic considerations by the sponsor.[4]
Comparative Landscape: Alternatives to PF-06940434
The therapeutic landscape for targeting the TGF-β and integrin pathways in oncology is populated by a variety of agents with distinct mechanisms of action. This guide focuses on a selection of clinical-stage compounds for comparison:
-
Bintrafusp Alfa (M7824): A first-in-class bifunctional fusion protein that simultaneously targets TGF-β and PD-L1.[6]
-
Galunisertib (B1674415) (LY2157299): A small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase.[3][7]
-
Vactosertib (B612291) (TEW-7197): Another small molecule inhibitor of TGF-βRI kinase.[8]
-
PLN-101095: An oral, small molecule, dual selective inhibitor of integrins αvβ8 and αvβ1.[9][10]
Data Presentation: A Comparative Summary of Clinical Trial Data
The following tables summarize the available quantitative data from clinical trials of PF-06940434 and its alternatives.
Table 1: Overview of Investigational Agents
| Compound Name | Mechanism of Action | Developer | Therapeutic Area |
| PF-06940434 | Integrin αvβ8 Antagonist | Pfizer | Advanced Solid Tumors |
| Bintrafusp Alfa (M7824) | TGF-β Trap and PD-L1 Inhibitor | Merck KGaA, GSK | Various Solid Tumors |
| Galunisertib (LY2157299) | TGF-βRI Kinase Inhibitor | Eli Lilly | Hepatocellular Carcinoma, Pancreatic Cancer, Glioblastoma |
| Vactosertib (TEW-7197) | TGF-βRI Kinase Inhibitor | MedPacto | Colorectal Cancer, Gastric Cancer, Desmoid Tumors |
| PLN-101095 | Dual Integrin αvβ8 and αvβ1 Inhibitor | Pliant Therapeutics | Advanced Solid Tumors |
Table 2: Summary of Available Efficacy Data from Key Clinical Trials
| Compound | Trial Identifier | Phase | Tumor Type(s) | Key Efficacy Endpoints & Results |
| PF-06940434 | NCT04152018 | 1 | Advanced Solid Tumors | Data not publicly available due to trial termination. |
| Bintrafusp Alfa (M7824) | NCT02517398 (Expansion Cohort) | 1 | Recurrent Glioblastoma | Disease Control Rate (DCR): 22.9% (8/35 patients) Partial Response (PR): 2 patients Stable Disease (SD): 4 patients Median Overall Survival (OS): 5.3 months[11] |
| NCT02699515 (Expansion Cohort) | 1 | Pretreated Biliary Tract Cancer | Objective Response Rate (ORR): 20% Median Overall Survival (OS): 12.7 months[12] | |
| Galunisertib | NCT01246986 (Part C) | 2 | Advanced Hepatocellular Carcinoma (in combination with Sorafenib) | Median Time-to-Tumor Progression (TTP): 4.1 months Median Overall Survival (OS): 18.8 months Partial Response (PR): 2 patients Stable Disease (SD): 21 patients[3] |
| Vactosertib | NCT03724851 | 1b/2a | Metastatic Colorectal Cancer (MSS mCRC) (in combination with Pembrolizumab) | In 6 evaluable patients at 200 mg BID, there were 2 partial responses.[13] |
| NCT03802084 | 1b/2 | Advanced Desmoid Tumor (in combination with Imatinib) | Confirmed Partial Response (cPR): 25.9% (7/27 patients) Stable Disease (SD): 70.4% (19/27 patients) Progression-Free Rate at 16 weeks: 96.3%[14] | |
| PLN-101095 | NCT06270706 | 1a/1b | ICI-Refractory Advanced Solid Tumors (in combination with Pembrolizumab) | Overall Response Rate (ORR) in highest dose cohort (1000 mg BID, n=6): 50% (3 confirmed PRs)[15] |
Table 3: Summary of Available Safety Data from Key Clinical Trials
| Compound | Trial Identifier | Phase | Most Common Treatment-Related Adverse Events (TRAEs) (Any Grade) | Grade ≥3 TRAEs |
| PF-06940434 | NCT04152018 | 1 | Data not publicly available. | Data not publicly available. |
| Bintrafusp Alfa (M7824) | NCT02517398 (Expansion Cohort) | 1 | Not specified in detail, but 71.4% of patients experienced TRAEs. | 17.1% (6/35 patients)[11] |
| Galunisertib | NCT01246986 (Part A) | 2 | Fatigue (33.6%), Anemia (25.5%), Peripheral Edema (22.8%), Abdominal Pain (21.5%) | Neutropenia (2.7%), Fatigue, Anemia, Increased Bilirubin, Hypoalbuminemia, Embolism (1.3% each)[3] |
| Vactosertib | NCT03802084 | 1b/2 | Myalgia (37%), Anemia (37%), Nausea (33.3%) | Neutropenia (22.2%), Anemia (18.5%)[14] |
| PLN-101095 | NCT06270706 | 1a/1b | Rash (33.3%), Fatigue (22.2%), Squamous cell carcinoma of skin/keratoacanthoma (22.2%) | 33.3% |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
PF-06940434 (NCT04152018) Experimental Protocol
-
Study Design: This was a Phase 1, open-label, multi-center, non-randomized, multiple-dose study.[4][5] It consisted of two parts: Part 1 for dose escalation (1A) and dose finding in combination with an anti-PD-1 antibody (1B), and Part 2 for dose expansion.[4][5]
-
Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors, including squamous cell carcinoma of the head and neck (SCCHN), renal cell carcinoma (RCC), ovarian, gastric, esophageal, lung squamous cell, pancreatic, biliary duct, endometrial, melanoma, and urothelial cancers.[5]
-
Intervention:
-
Part 1A (Monotherapy Dose Escalation): PF-06940434 administered intravenously.
-
Part 1B (Combination Dose Finding): PF-06940434 in combination with PF-06801591 (an anti-PD-1 antibody).
-
Part 2 (Dose Expansion): PF-06940434 in combination with PF-06801591 in specific tumor cohorts.[5]
-
-
Primary Outcome Measures:
-
Number of participants with Dose-Limiting Toxicities (DLTs) during the first 28-day cycle.
-
Incidence, severity, and seriousness of adverse events.[4]
-
-
Status: Terminated for strategic reasons.
Bintrafusp Alfa (M7824) - NCT02517398 (Glioblastoma Cohort) Experimental Protocol
-
Study Design: A Phase 1, open-label, expansion cohort study.[11]
-
Patient Population: Patients with recurrent glioblastoma (rGBM) that progressed after radiotherapy plus temozolomide.[11]
-
Intervention: Bintrafusp alfa 1200 mg administered intravenously every 2 weeks until disease progression, unacceptable toxicity, or trial withdrawal.[11]
-
Primary Outcome Measure: Disease Control Rate (DCR) per Response Assessment in Neuro-Oncology (RANO) criteria.[11]
-
Secondary Outcome Measures: Safety and tolerability.[11]
Galunisertib - NCT01246986 (Part C) Experimental Protocol
-
Study Design: An open-label, multicenter, Phase 2 study.[3]
-
Patient Population: Patients with advanced hepatocellular carcinoma (HCC) who had not received prior systemic treatment.[3]
-
Intervention: Galunisertib administered orally at 150 mg twice daily for 14 days, followed by 14 days off, in a 28-day cycle, in combination with sorafenib (B1663141) 400 mg twice daily.[3]
-
Primary Outcome Measures: Time-to-tumor progression (TTP) and changes in plasma biomarkers (TGF-β1, AFP, and E-cadherin).[16]
-
Secondary Outcome Measures: Overall survival (OS), safety, and overall response rate (ORR).[3]
Vactosertib - NCT03724851 Experimental Protocol
-
Study Design: A Phase 1b/2a, open-label, multi-center study with a dose-finding phase and a dose-expansion phase.[2]
-
Patient Population: Patients with metastatic colorectal cancer (mCRC) or diffuse gastric/gastroesophageal junction cancer (GC/GEJC) who are immune checkpoint inhibitor-naïve.[2]
-
Intervention: Vactosertib administered orally in combination with pembrolizumab (B1139204). The dose of vactosertib was escalated in the Phase 1b portion.[2]
-
Primary Outcome Measures:
-
Phase 1b: Maximum Tolerated Dose (MTD) of vactosertib in combination with pembrolizumab.
-
Phase 2a: Objective Response Rate (ORR) per RECIST v1.1.
-
-
Secondary Outcome Measures: Safety, duration of response, progression-free survival (PFS), and overall survival (OS).
PLN-101095 - NCT06270706 Experimental Protocol
-
Study Design: A Phase 1a/1b, open-label, dose-escalation and expansion study.[9][17]
-
Patient Population: Adult participants with advanced or metastatic solid tumors for which pembrolizumab is indicated but have documented disease progression.[9][17]
-
Intervention: PLN-101095 administered orally as monotherapy for a lead-in period, followed by combination with pembrolizumab.[7]
-
Primary Outcome Measures:
-
Phase 1a: Safety, tolerability, and MTD of PLN-101095 in combination with pembrolizumab.
-
Phase 1b: Preliminary anti-tumor activity (ORR).
-
-
Secondary Outcome Measures: Pharmacokinetics, pharmacodynamics, duration of response, and PFS.[15]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by PF-06940434 and its alternatives.
Experimental Workflow
Conclusion
PF-06940434, as an antagonist of integrin αvβ8, represented a targeted approach to inhibit the pro-tumoral effects of TGF-β in the tumor microenvironment. While its clinical development was halted, the rationale behind its mechanism remains a pertinent area of oncology research. The comparative analysis with other agents targeting the TGF-β and integrin pathways, such as Bintrafusp alfa, Galunisertib, Vactosertib, and PLN-101095, highlights a diverse and active field of drug development. The available data from the clinical trials of these alternatives demonstrate both the promise and the challenges of modulating these complex signaling networks. Continued investigation into patient selection biomarkers and combination strategies will be crucial for the successful clinical translation of therapies targeting the TGF-β and integrin pathways in the treatment of solid tumors.
References
- 1. Phase I Trial of First-line Bintrafusp Alfa in Patients with Locally Advanced or Persistent/Recurrent/Metastatic Cervical Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. bcan.org [bcan.org]
- 6. Phase I study of bintrafusp alfa, a bifunctional fusion protein targeting TGF-β and PD-L1, in patients with pretreated biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. MedPacto [medpacto.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. healthscout.app [healthscout.app]
- 11. Bintrafusp alfa (M7824), a bifunctional fusion protein targeting TGF-β and PD-L1: results from a phase I expansion cohort in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. medpacto.com [medpacto.com]
- 14. Clinical Activity of TGF-β Inhibitor Vactosertib in Combination with Imatinib in Desmoid Tumors: A Multicenter Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Biomarkers and overall survival in patients with advanced hepatocellular carcinoma treated with TGF-βRI inhibitor galunisertib | PLOS One [journals.plos.org]
- 17. biotechhunter.com [biotechhunter.com]
Comparative Efficacy of PF-05180999 and Alternative PDE2A Inhibitors in Modulating On-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of PF-05180999, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, with other notable alternatives. The presented data, experimental protocols, and pathway visualizations are intended to offer an objective resource for researchers in the field of neuroscience and drug discovery. The compound PF-9184, as specified in the query, is not found in the scientific literature; it is presumed to be a typographical error, and this guide focuses on the well-documented compound PF-05180999.
Introduction to PDE2A Inhibition
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential second messengers in cellular signaling. PDE2A is highly expressed in brain regions associated with cognitive functions and emotional regulation, such as the hippocampus and prefrontal cortex. Inhibition of PDE2A leads to an elevation of intracellular cAMP and cGMP levels, thereby enhancing downstream signaling pathways mediated by protein kinase A (PKA) and protein kinase G (PKG). This mechanism has positioned PDE2A as a promising therapeutic target for cognitive impairments in neuropsychiatric and neurodegenerative disorders.
Quantitative Comparison of PDE2A Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of PF-05180999 in comparison to other well-characterized PDE2A inhibitors.
Table 1: In Vitro Potency and Selectivity of PDE2A Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| PF-05180999 | PDE2A | 1.0 - 1.6[1] | N/A | >2000-fold over PDE10A[1] |
| Bay 60-7550 | PDE2 | 4.7[2][3] | 3.8[4] | >50-fold over PDE1, >100-fold over other PDEs[3] |
| Hcyb1 | PDE2A | 570[5][6] | N/A | >250-fold over other PDE family members[5][6] |
| TAK-915 | PDE2A | 0.61[7][8][9][10] | N/A | >4100-fold over PDE1A[8] |
N/A: Not Available in the searched literature.
Table 2: In Vivo On-Target Effects and Efficacy of PDE2A Inhibitors
| Compound | Animal Model | Key In Vivo Effect | Efficacy Outcome |
| PF-05180999 | Mouse/Rat | Dose-dependent increase in brain cGMP levels[11]. | Reverses NMDA antagonist-induced deficits in working memory models[11]. |
| Bay 60-7550 | Mouse | Increases cGMP in neuronal cultures[4]. | Produces antidepressant-like effects in behavioral tests[4]. |
| Hcyb1 | Mouse | Increases hippocampal cAMP and cGMP levels[12]. | Shows antidepressant-like effects in forced swimming and tail suspension tests[5][6]. |
| TAK-915 | Mouse/Rat | Dose-dependent increase in brain cGMP levels[8]. | Improves cognitive performance in novel object recognition and Morris water maze tasks[8]. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro PDE2A Enzyme Inhibition Assay
This assay quantifies the inhibitory activity of a compound against the PDE2A enzyme by measuring the hydrolysis of a fluorescently labeled substrate.
-
Principle: A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate for the PDE2A enzyme. In its cyclic form, the substrate has low fluorescence polarization. Upon hydrolysis by PDE2A, the resulting linear nucleotide monophosphate is bound by a specific binding agent, forming a larger complex with high fluorescence polarization. The degree of inhibition is inversely proportional to the change in fluorescence polarization.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT), purified recombinant PDE2A enzyme, FAM-cAMP substrate, and the binding agent.
-
Inhibitor Preparation: Serially dilute the test compound (e.g., PF-05180999) to obtain a range of concentrations.
-
Reaction Setup: In a microtiter plate, add the PDE2A enzyme to the assay buffer. Add the diluted test inhibitor or vehicle control.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for approximately 15 minutes at 30°C.
-
Reaction Initiation: Add the FAM-cAMP substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Termination and Detection: Stop the reaction by adding the binding agent. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Autoradiography for Target Occupancy
This technique is used to visualize and quantify the binding of a drug to its target in tissue sections from an animal that has been administered the compound.
-
Principle: A radiolabeled ligand for the target of interest is administered to an animal. After a set time, the animal is euthanized, and the brain is sectioned. The sections are exposed to a phosphor screen or film to detect the radioactivity, revealing the distribution and density of the radioligand binding. Co-administration of a non-radiolabeled drug (the compound of interest) will compete with the radioligand for binding to the target, and the reduction in the radioactive signal can be used to determine target occupancy.
-
Methodology:
-
Animal Dosing: Administer the test compound (e.g., PF-05180999) or vehicle to the animals at various doses.
-
Radioligand Administration: At a specified time after drug administration, inject a radiolabeled ligand specific for PDE2A.
-
Tissue Collection: At the appropriate time point, euthanize the animals and rapidly dissect the brains. Freeze the brains immediately.
-
Cryosectioning: Cut thin (e.g., 20 µm) coronal sections of the frozen brains using a cryostat and mount them on microscope slides.
-
Autoradiography:
-
Dry the tissue sections.
-
Expose the slides to a phosphor imaging screen or autoradiographic film along with radioactive standards for a specific duration.
-
Scan the screen or develop the film to visualize the distribution of radioactivity.
-
-
Image Analysis:
-
Define regions of interest (ROIs) corresponding to specific brain areas.
-
Quantify the signal intensity in the ROIs and convert it to radioactivity concentration using the standards.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of a non-labeled ligand).
-
Determine the percentage of target occupancy by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals[13].
-
-
Contextual Fear Conditioning
This behavioral paradigm is used to assess fear-associated learning and memory in rodents, which is a cognitive domain relevant to the therapeutic goals of PDE2A inhibitors.
-
Principle: An animal learns to associate a neutral context (the conditioning chamber) with an aversive unconditioned stimulus (US), typically a mild foot shock. When placed back into the same context at a later time, the animal will exhibit a conditioned fear response, most commonly measured as "freezing" behavior (the complete absence of movement except for respiration).
-
Methodology:
-
Habituation: Place the animal in the testing room for at least 60 minutes before the experiment to acclimate.
-
Training (Day 1):
-
Place the animal in the conditioning chamber and allow it to explore for a set period (e.g., 2 minutes).
-
Deliver one or more mild foot shocks (e.g., 0.5-1.0 mA for 1-2 seconds) as the US.
-
Remove the animal from the chamber 30-60 seconds after the last shock and return it to its home cage[14].
-
-
Testing (Day 2):
-
Place the animal back into the same conditioning chamber (the context).
-
Record the animal's behavior for a set duration (e.g., 5 minutes).
-
Quantify the amount of time the animal spends freezing. An increase in freezing time compared to a control group that did not receive a shock indicates successful fear memory formation.
-
-
Drug Administration: The test compound (e.g., PF-05180999) can be administered before the training session to assess its effect on memory acquisition, or before the testing session to evaluate its impact on memory retrieval.
-
Visualizations
Signaling Pathway of PDE2A
The following diagram illustrates the role of PDE2A in the cGMP and cAMP signaling cascades. Inhibition of PDE2A prevents the breakdown of these second messengers, leading to the activation of downstream pathways involved in cognitive processes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. US11419874B2 - Treatment of tachycardia - Google Patents [patents.google.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The neuroprotective and antidepressant‐like effects of Hcyb1, a novel selective PDE2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective and antidepressant-like effects of Hcyb1, a novel selective PDE2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. TAK-915 - Immunomart [immunomart.com]
- 10. TAK-915 |CAS:1476727-50-0 Probechem Biochemicals [probechem.com]
- 11. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Navigating the Safe Disposal of PF-9184: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and a step-by-step procedure for the proper disposal of PF-9184, a potent inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Chemical and Physical Properties of this compound
A clear understanding of the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1221971-47-6[1] |
| Molecular Formula | C21H14Cl2N2O4S[1] |
| Formula Weight | 461.3 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Purity | >98%[1] |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml[1] |
| Storage Temperature | -20°C[1] |
Hazard Identification and Safety Precautions
This compound is accompanied by specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard and precautionary statements that dictate its handling and disposal requirements.
Hazard Statements (H phrases):
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Statements (P phrases): A comprehensive list of precautionary statements is associated with this compound, including but not limited to:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
The presence of chlorine in the molecular structure of this compound classifies it as a halogenated organic compound . This is a critical consideration for its disposal, as halogenated waste streams are typically segregated from non-halogenated ones.[2]
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on the known hazards of this compound and standard laboratory practices for the disposal of solid, chlorinated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
- Before handling this compound, ensure you are wearing appropriate PPE as recommended by the precautionary statements:
- Safety goggles or a face shield.
- Nitrile gloves.
- A laboratory coat.
2. Waste Segregation:
- This compound waste must be segregated as solid halogenated organic waste .[2]
- Do not mix with non-halogenated organic waste, aqueous waste, or general laboratory trash.[3][4]
3. Waste Collection:
- Collect solid this compound waste in a designated, properly labeled waste container.
- The container should be made of a material compatible with the chemical and must have a secure lid.
- The label on the waste container should clearly state "Halogenated Organic Solid Waste" and list the chemical name "this compound".
4. Handling Unused or Expired this compound:
- If you have unused or expired this compound, it should be disposed of as hazardous chemical waste.
- Do not attempt to wash it down the drain or discard it in the regular trash.[2]
5. Decontamination of Labware:
- Glassware and other equipment that have come into contact with this compound should be decontaminated.
- Rinse the contaminated items with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
- The solvent rinseate must be collected and disposed of as liquid halogenated organic waste .
- After the initial solvent rinse, the glassware can typically be washed with soap and water.
6. Spill Management:
- In case of a spill, avoid creating dust.
- Wear appropriate PPE, including respiratory protection if necessary.
- Carefully sweep the solid material into a designated waste container.
- Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid halogenated organic waste.
7. Final Disposal:
- Once the waste container is full, ensure the lid is securely fastened.
- Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical such as this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures and consulting with your local safety experts, you can ensure that the disposal of this compound is handled in a manner that is safe, responsible, and compliant with all applicable regulations.
References
- 1. This compound | CAS 1221971-47-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. personal.utdallas.edu [personal.utdallas.edu]
Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling PF-9184
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling chemical compounds. This guide provides essential information on the personal protective equipment (PPE) required for the safe handling of PF-9184, a potent inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).
This compound is a crystalline solid soluble in organic solvents like DMSO and dimethylformamide.[1] Due to its hazardous nature, strict adherence to safety protocols is crucial to prevent accidental exposure. All personnel must review the compound's complete Safety Data Sheet (SDS) before use.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is necessary to minimize risks. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hands | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves immediately after handling the compound. |
| Body | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Safe Handling and Disposal Workflow
Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring the proper disposal of this compound. The following diagram outlines the key steps for safe handling, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
